molecular formula C5H5BClNO2 B1632284 5-Chloropyridine-2-boronic acid CAS No. 652148-91-9

5-Chloropyridine-2-boronic acid

Cat. No.: B1632284
CAS No.: 652148-91-9
M. Wt: 157.36 g/mol
InChI Key: JEGHCYRKSUGHJH-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-boronic acid is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHCYRKSUGHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628590
Record name (5-Chloropyridin-2-yl)boronic acid
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Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652148-91-9
Record name (5-Chloropyridin-2-yl)boronic acid
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Record name 5-Chloropyridine-2-boronic acid
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Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyridine-2-boronic acid: Properties, Reactivity, and Applications

This compound (CAS No. 652148-91-9) has emerged as a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring an electron-deficient pyridine ring substituted with both a reactive boronic acid moiety and a chlorine atom, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its core chemical properties, reactivity—with a focus on the Suzuki-Miyaura coupling—and its applications as a key pharmaceutical intermediate.[1][3]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. As a solid at room temperature, it is generally stable but requires specific storage conditions to maintain its integrity.[4]

PropertyValueSource(s)
CAS Number 652148-91-9[5][6][7][8][9]
Molecular Formula C₅H₅BClNO₂[5][6][7][8]
Molecular Weight 157.36 g/mol [5][6][7][8]
Appearance Solid
IUPAC Name (5-chloro-2-pyridinyl)boronic acid[8][9]
Boiling Point 317.7±52.0 °C (Predicted)[3]
Density 1.41±0.1 g/cm³ (Predicted)[3]
pKa 7.66±0.53 (Predicted)[3]

Synthesis and Logical Pathway

The common synthetic route to this compound leverages a lithium-halogen exchange reaction followed by electrophilic trapping with a borate ester. This established methodology provides a reliable pathway to this key intermediate.[3][10]

Expertise & Experience Insight: The choice of n-Butyllithium at low temperatures is critical to ensure regioselective metal-halogen exchange at the more reactive 2-position of the starting material, 2-Bromo-5-chloropyridine, without disturbing the chloro-substituent. The subsequent reaction with triisopropyl borate must be maintained at low temperatures to prevent side reactions before acidic workup hydrolyzes the borate ester to the desired boronic acid.

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Borylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product SM 2-Bromo-5-chloropyridine R1 n-Butyllithium (n-BuLi) THF, -78 °C SM->R1 Reacts with Int Lithium Intermediate R1->Int Forms R2 Triisopropyl borate -78 °C Int->R2 Trapped by Int2 Borate Ester R2->Int2 Forms R3 Aqueous Acid (e.g., HCl) Int2->R3 Hydrolyzed by Prod This compound R3->Prod Yields

Caption: Synthetic pathway for this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[11][12] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its organic group (the 5-chloropyridinyl moiety) to the palladium center during the catalytic cycle.

Mechanistic Considerations

The Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide. This is a crucial step in forming the new C-C bond.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

The electron-deficient nature of the pyridine ring in this compound can influence transmetalation rates, often requiring careful optimization of ligands and bases to achieve high yields.

Suzuki_Workflow Reactants Reactants: - this compound - Aryl/Heteroaryl Halide (Ar-X) Reaction Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80-110 °C) Reactants->Reaction Catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligand (e.g., SPhos, XPhos) Catalyst->Reaction Base Base: - K₂CO₃, Cs₂CO₃, K₃PO₄ Base->Reaction Solvent Solvent: - Dioxane/H₂O, Toluene, DMF Solvent->Reaction Workup Aqueous Workup: - Extraction - Drying Reaction->Workup After completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: 5-Chloro-2-(aryl)pyridine Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Pre-mixing: In a separate vial, suspend Palladium(II) Acetate and SPhos in a small amount of 1,4-dioxane. Stir for 5 minutes at room temperature.

    • Trustworthiness Check: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active Pd(0) species, ensuring consistent and reproducible reaction initiation.

  • Reaction Assembly: Add the catalyst slurry to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The mixture should be sufficiently dilute to ensure all reagents are soluble at elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Expertise & Experience Insight: The presence of water is crucial. It aids in dissolving the inorganic base and facilitates the formation of the active borate species, which is essential for the transmetalation step.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the desired product.

Applications in Drug Discovery

Boronic acids are indispensable tools in medicinal chemistry for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[10][11] this compound is particularly valuable as it introduces a 5-chloropyridine scaffold, a common motif in biologically active molecules. This fragment can participate in hydrogen bonding and other key interactions with biological targets. Its use allows for the efficient construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.

Hazard Identification:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][14][15][16]

  • GHS Pictogram: Exclamation mark.[14]

  • Signal Word: Warning.[14][16]

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4][16][17]

  • Avoid breathing dust.[4][15]

  • Wear appropriate protective equipment: safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Wash hands thoroughly after handling.[4][16]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][15]

  • Keep the container tightly closed to prevent degradation.[4][16] Many suppliers recommend storage at -20°C in a freezer under an inert atmosphere.[3][5][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

References

An In-depth Technical Guide to 5-Chloropyridine-2-boronic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the molecular structure, properties, synthesis, and applications of 5-Chloropyridine-2-boronic acid. As a pivotal building block in modern organic synthesis, a thorough understanding of this reagent is essential for its effective utilization in the laboratory and in the design of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridinylboronic acid that has garnered significant interest as a versatile intermediate in synthetic chemistry. Its utility is primarily derived from the presence of three key features: a pyridine scaffold, a boronic acid functional group, and a chloro-substituent. This unique combination allows it to be a valuable partner in a variety of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The fundamental properties and identifiers of this compound are summarized below for quick reference.

PropertyValue
IUPAC Name (5-chloro-2-pyridinyl)boronic acid[1]
Synonyms 5-Chloro-2-pyridineboronic acid[2]
CAS Number 652148-91-9[1][3][4]
Molecular Formula C₅H₅BClNO₂[1][3][4]
Molecular Weight 157.36 g/mol [1][2][3]
Appearance Solid[5]
SMILES OB(O)c1ccc(Cl)cn1[5]
InChIKey JEGHCYRKSUGHJH-UHFFFAOYSA-N[1][5]

Elucidation of Molecular Structure and Spectroscopic Signature

The molecular architecture consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. A boronic acid group (-B(OH)₂) is attached at the C-2 position, and a chlorine atom is substituted at the C-5 position. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom significantly influences the electronic properties of the molecule, affecting its reactivity and spectroscopic characteristics.

While a definitive 3D crystal structure is not publicly available, spectroscopic analysis is the cornerstone for identity confirmation and purity assessment. The following data represents a typical spectroscopic profile.[6]

SpectroscopyCharacteristic Features
¹H NMR Three distinct signals in the aromatic region (approx. 7.3-8.6 ppm) corresponding to the protons on the pyridine ring. A broad singlet for the two hydroxyl protons of the boronic acid group (approx. 5.0-7.0 ppm), which is often exchangeable with D₂O.[6]
¹³C NMR Five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitrogen, chlorine, and boron atoms will exhibit characteristic chemical shifts due to the varied electronic environments.[6]
Mass Spec. The molecular ion peak (M⁺) will correspond to the molecular weight (157.36). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approx. 3:1) will result in a characteristic M+2 peak.
Infrared (IR) Broad O-H stretching band (approx. 3200-3600 cm⁻¹) for the boronic acid. Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹). B-O stretching (approx. 1300-1400 cm⁻¹). C-Cl stretching (approx. 600-800 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via a halogen-metal exchange followed by borylation. The following protocol outlines a reliable method starting from 2-bromo-5-chloropyridine.[7]

Expertise in Practice: The causality behind this workflow is critical. The reaction is conducted at extremely low temperatures (-78 °C) to ensure the stability of the highly reactive pyridinyl-lithium intermediate, preventing unwanted side reactions. Anhydrous conditions are paramount as organolithium reagents and borate esters are highly sensitive to moisture.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The starting material, 2-bromo-5-chloropyridine, is dissolved in the THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.

  • Quenching and Hydrolysis: The reaction is slowly warmed to room temperature and then quenched by the careful addition of aqueous hydrochloric acid (e.g., 2M HCl). This step hydrolyzes the borate ester to the desired boronic acid.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system to yield pure this compound.

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_lithiation Step 2: Lithiation cluster_borylation Step 3: Borylation cluster_hydrolysis Step 4: Hydrolysis cluster_purification Step 5: Purification A 2-Bromo-5-chloropyridine in anhydrous THF B Add n-BuLi @ -78°C A->B Cool C Pyridinyl-lithium Intermediate B->C Halogen-Metal Exchange D Add Triisopropyl borate @ -78°C C->D Nucleophilic Attack E Borate Ester Intermediate D->E F Quench with aq. HCl E->F Warm & Quench G Crude Product F->G H Recrystallization G->H Isolate I Pure this compound H->I

Fig 1. Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl motifs that are ubiquitous in pharmaceutical compounds.[9][10]

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[11]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product R-Pyr-5-Cl (Coupled Product) ArPdAr_prime->Product ArX R-X (Aryl Halide) ArX->ArPdX Boronic 5-Cl-Pyr-B(OH)₂ + Base Boronic->ArPdX

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ability to use halogenated pyridines like this one in such couplings is critical for drug discovery.[9][12] It allows for the modular and efficient synthesis of complex molecular libraries to explore structure-activity relationships (SAR).[10][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for safety and maintaining the integrity of the reagent.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[1][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent dehydration to the corresponding boroxine anhydride, storage at -20°C under an inert atmosphere is recommended.[3][4][7]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and a predictable reactivity profile. Its central role in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex heteroaromatic systems. By understanding its properties, adhering to validated synthetic and handling protocols, and appreciating the mechanistic nuances of its application, researchers can fully leverage the synthetic potential of this versatile building block.

References

An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloropyridine-2-boronic acid in Modern Drug Discovery

This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and strategies for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this key synthetic intermediate.

Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several distinct methodologies. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. This section will dissect two of the most prevalent and effective strategies: the Lithiation-Borylation of 2-bromo-5-chloropyridine and the Palladium-Catalyzed Miyaura Borylation.

Pathway 1: Lithiation-Borylation of Halogenated Pyridines

This classic and widely employed method relies on the deprotonation of a suitably halogenated pyridine precursor, followed by quenching with a boron electrophile. The strategic choice of the starting material and lithiation agent is critical for achieving high regioselectivity and yield.

Causality Behind Experimental Choices:

  • Starting Material: 2-Bromo-5-chloropyridine is a common and commercially available starting material for this route.[2] The bromine atom at the 2-position is more susceptible to halogen-metal exchange than the chlorine atom at the 5-position, providing the desired regioselectivity for borylation.

  • Lithiation Agent: n-Butyllithium (n-BuLi) is a powerful organolithium reagent capable of efficient halogen-metal exchange at low temperatures.[5] The use of a strong base like n-BuLi is necessary to deprotonate the pyridine ring.

  • Reaction Temperature: The reaction is typically conducted at very low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate.[5][6]

  • Boron Electrophile: Triisopropyl borate is a commonly used boron source.[2][6] Its three isopropoxy groups are readily displaced by the pyridyl anion, and the resulting boronic ester is subsequently hydrolyzed to the desired boronic acid.

Workflow Diagram: Lithiation-Borylation

Lithiation_Borylation Start 2-Bromo-5-chloropyridine Step1 Dissolve in Anhydrous THF Start->Step1 Starting Material Step2 Cool to -78 °C Step1->Step2 Step3 Add n-Butyllithium (Halogen-Metal Exchange) Step2->Step3 Formation of Lithiated Intermediate Step4 Add Triisopropyl borate (Borylation) Step3->Step4 Step5 Warm to Room Temperature Step4->Step5 Step6 Acidic Workup (e.g., 2N HCl) (Hydrolysis) Step5->Step6 Product This compound Step6->Product Final Product

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol: Lithiation-Borylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise to the stirred solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: The reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2N hydrochloric acid.

  • Workup and Isolation: The aqueous layer is separated and the pH is adjusted to approximately 7.5 with 5N sodium hydroxide, which typically results in the precipitation of a white solid.[6] The aqueous layer can be saturated with sodium chloride and extracted with an organic solvent like THF to recover any dissolved product.[6] The combined organic layers are then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or ethanol/water.[7]

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a powerful alternative that avoids the use of highly reactive organolithium reagents.[8] This method involves the palladium-catalyzed cross-coupling of a haloarene with a diboron reagent.

Causality Behind Experimental Choices:

  • Starting Material: 2,5-Dichloropyridine can be used as the starting material.[9] The challenge with this substrate is achieving regioselectivity, as both chlorine atoms are susceptible to coupling. However, under specific conditions, selective borylation at the 2-position can be favored. 5-Bromo-2-chloropyrimidine is another suitable starting material where the bromine is more reactive in the palladium-catalyzed reaction.[10]

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is commonly employed.[8] The choice of ligand is crucial for catalytic activity and selectivity.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common diboron reagent used in Miyaura borylation reactions.[8]

  • Base: A base, such as potassium acetate (KOAc), is required to activate the diboron reagent.[8]

Workflow Diagram: Miyaura Borylation

Miyaura_Borylation Start 2-Halo-5-chloropyridine Step1 Combine with B₂pin₂, Pd Catalyst, and Base Start->Step1 Step2 Add Solvent (e.g., Dioxane) Step1->Step2 Step3 Heat Reaction Mixture (e.g., 80-100 °C) Step2->Step3 Catalytic Cycle Step4 Cool to Room Temperature Step3->Step4 Step5 Workup and Purification Step4->Step5 Product This compound pinacol ester Step5->Product Intermediate FinalProduct This compound Product->FinalProduct Hydrolysis

Caption: Workflow for the synthesis of this compound pinacol ester via Miyaura borylation.

Detailed Experimental Protocol: Miyaura Borylation

  • Reaction Setup: A Schlenk tube is charged with 2-bromo-5-chloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 1.5 eq).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: A degassed solvent, such as 1,4-dioxane, is added via syringe.

  • Heating: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting this compound pinacol ester can often be used directly in subsequent reactions or purified by flash column chromatography.

  • Hydrolysis: The pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid, such as hydrochloric acid, followed by pH adjustment.

Quantitative Data Summary

Synthesis RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Lithiation-Borylation 2-Bromo-5-chloropyridinen-BuLi, Triisopropyl borate70-85%High regioselectivity, well-established method.Requires cryogenic temperatures, moisture-sensitive reagents.
Miyaura Borylation 2-Bromo-5-chloropyridineB₂pin₂, Pd catalyst, Base80-95% (ester)Milder conditions, good functional group tolerance.Potential for catalyst contamination, requires hydrolysis step.

Purification and Characterization

The purity of this compound is critical for its successful application in subsequent synthetic steps.

Purification Techniques:

  • Recrystallization: This is a highly effective method for purifying the crude product.[7] A solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvent mixtures include acetonitrile/water and ethanol/water.

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. Dissolving the crude material in a basic aqueous solution and washing with an organic solvent can remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

  • Chromatography: While less common for the free boronic acid due to its polarity, flash column chromatography can be used to purify the pinacol ester intermediate.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the pyridine ring protons provide definitive evidence of the substitution pattern.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of purity.

Applications in Suzuki-Miyaura Coupling

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[1][11] The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide.[3]

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: A reaction vessel is charged with this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: The vessel is degassed and backfilled with an inert gas.

  • Solvent Addition: A degassed solvent system, such as a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.

  • Heating: The reaction is heated to a temperature typically between 80-110 °C until the reaction is complete.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.

Conclusion

The synthesis of this compound is a well-established and critical process in medicinal and agricultural chemistry. Both the lithiation-borylation and Miyaura borylation routes offer efficient and reliable methods for its preparation. A thorough understanding of the underlying principles, experimental nuances, and purification techniques is essential for researchers and scientists to effectively utilize this important synthetic building block in the development of novel and impactful molecules.

References

An In-depth Technical Guide to the Physical Properties of (5-chloropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-chloropyridin-2-yl)boronic acid is a heterocyclic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures.[1] The presence of a chlorinated pyridine ring and a reactive boronic acid moiety makes it a versatile reagent for the synthesis of novel compounds with potential therapeutic applications.

This guide provides a comprehensive overview of the known and predicted physical properties of (5-chloropyridin-2-yl)boronic acid. As a Senior Application Scientist, the following sections synthesize available data with practical insights, offering a framework for the effective handling, characterization, and application of this important synthetic intermediate. While some experimental values for this specific molecule are not widely published, this guide provides robust, field-proven methodologies for their determination, ensuring a self-validating approach to its use in a research setting.

Core Molecular and Physical Characteristics

A foundational understanding of the basic physical and molecular properties is essential for the effective use of any chemical reagent. These properties influence everything from reaction stoichiometry and solvent selection to purification and storage.

Structural and General Properties

The fundamental properties of (5-chloropyridin-2-yl)boronic acid are summarized in the table below. The molecular weight is crucial for all stoichiometric calculations, while the CAS number provides a unique identifier for unambiguous sourcing and regulatory compliance.

PropertyValueSource(s)
IUPAC Name (5-chloro-2-pyridinyl)boronic acid[2]
Synonyms 5-Chloropyridine-2-boronic acid, (5-chloro-2-pyridyl)boronic acid[1][3]
CAS Number 652148-91-9[2]
Molecular Formula C₅H₅BClNO₂[2]
Molecular Weight 157.36 g/mol [2]
Appearance White to off-white solid/powder[1]
Thermal Properties and Stability

The thermal behavior of boronic acids is a critical consideration, particularly for reaction setup and storage. Many boronic acids are susceptible to dehydration at elevated temperatures to form boroxines (cyclic anhydrides), which can impact reactivity.

  • Melting Point: The experimental melting point for (5-chloropyridin-2-yl)boronic acid is not consistently reported in publicly available literature, with some sources listing it as "n/a".[4] This suggests that it may decompose before melting. It is common for boronic acids to have high melting points or to undergo decomposition at elevated temperatures.

  • Boiling Point: A predicted boiling point is approximately 317.7 ± 52.0 °C.[3] However, boronic acids typically decompose at high temperatures and are not distilled under normal conditions.

  • Decomposition: While a specific decomposition temperature is not documented, it is best practice to handle boronic acids with thermal sensitivity in mind. Prolonged heating, especially in the absence of a solvent, should be avoided.

  • Storage: For long-term stability, it is recommended to store (5-chloropyridin-2-yl)boronic acid in a cool, dry, and inert atmosphere. A freezer at -20°C is a suitable storage condition.[3]

To establish a reliable melting point, a standard capillary melting point apparatus should be used.

  • Sample Preparation: A small amount of the dry, powdered (5-chloropyridin-2-yl)boronic acid is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. Any signs of decomposition, such as charring or gas evolution, should be noted.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output prep1 Dry the boronic acid sample prep2 Pack into capillary tube prep1->prep2 inst Place in melting point apparatus prep2->inst heat Heat at a controlled rate (1-2°C/min) inst->heat obs Record temperature range of melting/decomposition heat->obs report Report melting range and note any decomposition obs->report NMR_Workflow start Start: Pure Sample dissolve Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra on ≥400 MHz Spectrometer (¹H, ¹³C, ¹¹B) transfer->acquire process Process Data: FT, Phasing, Baseline Correction acquire->process analyze Analyze Spectra: Chemical Shifts, Integration, Coupling Constants process->analyze end End: Structural Confirmation analyze->end

References

A Technical Guide to the Stability and Storage of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 5-Chloropyridine-2-boronic acid, a critical reagent in modern synthetic chemistry, particularly in cross-coupling reactions for drug discovery and materials science. Understanding the factors that influence its degradation is paramount for ensuring experimental reproducibility, maximizing yield, and maintaining the integrity of research and development programs. This document synthesizes chemical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Properties and Inherent Instabilities

This compound (Molecular Formula: C₅H₅BClNO₂) is a solid at room temperature.[1] Its utility in Suzuki-Miyaura coupling and other transition metal-catalyzed reactions stems from the boronic acid moiety's ability to undergo transmetalation.[2][3] However, the very nature of the boronic acid functional group imparts inherent instability. The electron-deficient boron atom is susceptible to several degradation pathways that can compromise the reagent's purity and reactivity over time.[4][5]

The presence of a pyridine ring, particularly with the boronic acid at the 2-position, introduces additional electronic effects that modulate its stability profile. 2-Heterocyclic boronic acids, including 2-pyridyl derivatives, are known to be particularly prone to decomposition.[4][6] The chloro-substituent at the 5-position further influences the electronic nature of the aromatic ring, which can affect the rates of certain degradation reactions.

Major Degradation Pathways

The degradation of this compound primarily proceeds through three key pathways: formation of the cyclic anhydride (boroxine), protodeboronation, and oxidation. Each of these pathways is influenced by environmental factors such as moisture, temperature, pH, and light.

Dehydration to Boroxine

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[4][7][8] This is often a reversible equilibrium, with the presence of water favoring the boronic acid form.[9] However, the formation of boroxine can complicate stoichiometry in reactions if not accounted for, as it alters the molecular weight and the number of active boron species per mole of reagent. The equilibrium can be shifted by heat and the removal of water.[8]

Caption: Reversible dehydration of this compound to its corresponding boroxine.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-chloropyridine.[4][10] This process is often accelerated in aqueous or protic media and can be catalyzed by acids, bases, or even transition metals.[11][12][13] The rate of protodeboronation is highly dependent on pH and the electronic properties of the aryl group.[4][11] For heteroaryl boronic acids, this can be a particularly facile process, leading to a significant loss of active reagent.[12]

Protodeboronation reactant This compound C₅H₄ClN-B(OH)₂ product 2-Chloropyridine C₅H₄ClN reactant->product + H⁺ source (e.g., H₂O, acid) byproduct Boric Acid B(OH)₃

Caption: Protodeboronation of this compound.

Oxidation

Boronic acids are susceptible to oxidative degradation, particularly in the presence of air or other oxidizing agents.[4][5] The boron center's empty p-orbital can be attacked by nucleophilic oxygen species, leading to the formation of a labile boric ester that subsequently hydrolyzes to the corresponding phenol (in this case, 5-chloro-2-hydroxypyridine) and boric acid.[5] This process can be a significant issue in biological applications or when reactions are run under an air atmosphere for extended periods.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above and ensure the long-term stability and efficacy of this compound, the following storage and handling protocols are strongly recommended.

Storage Conditions

Proper storage is the first line of defense against degradation. The primary goals are to minimize exposure to moisture, heat, and light.

ParameterRecommendationRationale
Temperature Store at -20°C.[14]Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Use a tightly sealed, opaque container.Prevents ingress of moisture and air, and protects from light-induced degradation.[15][16]
Location A cool, dry, and dark place, such as a designated chemical storage cabinet.[17][18]Ensures consistent temperature and protection from environmental factors.
Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation during use.

  • Inert Atmosphere Handling: Whenever possible, handle the solid in a glove box or under a stream of inert gas.

  • Minimize Exposure: Do not leave the container open to the atmosphere for extended periods. Weigh out the required amount quickly and reseal the container promptly.

  • Use Dry Solvents: When preparing solutions, use anhydrous solvents to minimize hydrolytic decomposition and protodeboronation.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[15]

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is essential for troubleshooting reactions and ensuring the quality of starting materials. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of the boronic acid and detecting degradation products.[19][20] A reversed-phase method is typically employed.

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve in a suitable aprotic solvent, such as acetonitrile, to a final concentration of ~0.5 mg/mL.[19][21] Using aprotic solvents for sample preparation is crucial to prevent degradation in the vial before analysis.[21]

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[22]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[22]

    • Mobile Phase B: Acetonitrile.[22]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the components. For example, 5% to 95% B over 15 minutes.[20]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Degradation products like 2-chloropyridine (from protodeboronation) and 5-chloro-2-hydroxypyridine (from oxidation) will have different retention times and can be identified by comparison with authentic standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Aprotic Solvent weigh->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities integrate->identify

Caption: A typical workflow for assessing the purity of this compound via HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy can provide valuable qualitative and quantitative information about the sample's integrity.

  • ¹H NMR: Can be used to detect the formation of protodeboronation (2-chloropyridine) and oxidation products by observing their characteristic signals. The presence of broad signals for the boronic acid protons is typical.

  • ¹¹B NMR: The chemical shift of the boron atom can indicate the presence of the boronic acid versus the boroxine or other boron-containing species.

Conclusion

The stability of this compound is a critical parameter that directly impacts its performance in synthetic applications. While inherently susceptible to degradation via boroxine formation, protodeboronation, and oxidation, its shelf-life can be significantly extended through meticulous adherence to proper storage and handling protocols. Storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture are the most effective strategies. Regular purity assessment using techniques like HPLC is strongly recommended to ensure the quality and reliability of this important chemical building block. By implementing the guidelines outlined in this document, researchers can minimize reagent-based variability and enhance the success of their synthetic endeavors.

References

Spectroscopic Data for 5-Chloropyridine-2-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 5-Chloropyridine-2-boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both expected data and detailed experimental protocols.

Introduction

This compound (C₅H₅BClNO₂) is a versatile bifunctional molecule increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of a boronic acid moiety, which can participate in carbon-carbon bond formation, and a chloro-substituted pyridine ring, offering a site for further functionalization. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of synthetic outcomes. This guide serves as a practical resource for the spectroscopic analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 652148-91-9--INVALID-LINK--
Molecular Formula C₅H₅BClNO₂--INVALID-LINK--
Molecular Weight 157.36 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves the lithiation of a suitable pyridine precursor followed by quenching with a borate ester. A general, illustrative protocol is provided below.

Experimental Protocol for Synthesis

This protocol is a general representation and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start 2,5-Dichloropyridine in THF Reagent1 n-Butyllithium (-78 °C) Start->Reagent1 Lithiation Reagent2 Triisopropyl borate (-78 °C) Reagent1->Reagent2 Borylation Quench Aqueous HCl Reagent2->Quench Hydrolysis Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-10 mg of Sample Tube NMR Tube Sample->Tube Solvent 0.5-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) Solvent->Tube Spectrometer ≥300 MHz NMR Spectrometer Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq B11_Acq ¹¹B NMR Acquisition Spectrometer->B11_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing B11_Acq->Processing Analysis Peak Picking and Integration Processing->Analysis

References

A Technical Guide to 5-Chloropyridine-2-boronic acid: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of synthetic campaigns. 5-Chloropyridine-2-boronic acid, a key building block in the construction of complex molecules, is no exception. Its utility, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of novel therapeutics and functional materials. This guide provides an in-depth technical overview of this compound, from sourcing and quality control to its application in the Suzuki-Miyaura reaction, ensuring a foundation of scientific integrity and practical insight for its use in the laboratory.

Part 1: Sourcing and Procurement of this compound

The selection of a reliable commercial supplier for this compound (CAS Number: 652148-91-9) is the first critical step in any research or development project.[1][2][3] The quality and purity of this reagent will directly impact the efficiency and outcome of subsequent chemical transformations.

A variety of chemical suppliers offer this compound, often with differing purity grades and in various quantities. It is essential to source from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) with each batch.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityNoteworthy Aspects
Sigma-Aldrich (Merck)≥95%Extensive quality control documentation and global distribution network.[4]
Thermo Fisher Scientific (Alfa Aesar)~97%Offers various pack sizes suitable for both research and development scales.
Santa Cruz BiotechnologyInquire for purityProvides the compound for biochemical and proteomics research.[3]
CymitQuimica95%A supplier specializing in fine chemicals for research.[2]
ChemicalBook≥99% (HPLC)An online platform connecting buyers with various manufacturers, often providing high-purity options.[5]

When selecting a supplier, consider the following:

  • Purity and Analytical Data: Request and scrutinize the CoA for each batch. Key data points include purity as determined by HPLC or NMR, and identification of any significant impurities.

  • Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for troubleshooting and application-specific advice.

Part 2: Quality Control and Characterization

Upon receipt of this compound, it is prudent to perform in-house quality control to verify its identity and purity. This is particularly crucial for sensitive applications where impurities can have a detrimental effect on reaction outcomes.

Experimental Protocol: Incoming Quality Control
  • 1H and 13C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquisition: Record the 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected 1H NMR (DMSO-d6, 400 MHz): The spectrum should exhibit characteristic signals for the pyridyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the boronic acid group. Look for three aromatic protons and a broad singlet corresponding to the B(OH)2 protons.

    • Expected 13C NMR (DMSO-d6, 101 MHz): Expect five distinct signals in the aromatic region corresponding to the pyridine ring carbons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Objective: To confirm the molecular weight and assess the purity of the compound.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm) is a suitable choice.

      • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength of 254 nm.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this compound.

      • Expected Mass: The protonated molecule [M+H]+ should be observed at m/z 158.0. The characteristic isotopic pattern for a chlorine-containing compound (35Cl/37Cl ratio of approximately 3:1) should also be present.

Diagram: Quality Control Workflow

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Verification cluster_2 Data Analysis & Decision cluster_3 Final Disposition start Receive 5-Chloropyridine- 2-boronic acid nmr 1H and 13C NMR Spectroscopy start->nmr  Sample for NMR lcms LC-MS Analysis start->lcms  Sample for LC-MS analyze Compare data with specifications nmr->analyze lcms->analyze decision Accept or Reject Batch analyze->decision accept Release for Synthetic Use decision->accept  Meets Specs reject Return to Supplier decision->reject  Fails Specs Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0  Catalyst  Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

References

A Comprehensive Technical Guide to 5-Chloropyridine-2-boronic Acid and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-2-boronic acid is a pivotal heterocyclic organoboron compound, indispensable in modern synthetic chemistry. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of carbon-carbon bonds in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, an exhaustive list of its synonyms, its critical applications in drug discovery, and practical protocols for its use. By consolidating nomenclature, physicochemical properties, reactivity, and handling procedures, this document serves as an essential resource for researchers leveraging this versatile building block.

Introduction to Heterocyclic Boronic Acids

Heterocyclic boronic acids are a class of organoboron compounds that have revolutionized synthetic chemistry, particularly in the pharmaceutical industry. Pyridine-based structures are prevalent in a vast number of approved drugs, making pyridine boronic acids essential reagents for drug discovery and development.[1] Their value is most evident in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl and hetero-biaryl scaffolds—common motifs in biologically active compounds.[2] this compound is a prominent member of this class, offering a unique combination of reactivity and structural features for the synthesis of novel chemical entities.

Primary Identifier & Chemical Identity

Correctly identifying a chemical reagent is the first step toward successful and reproducible research. The following section details the fundamental identifiers and properties of this compound.

  • Canonical Name: this compound

  • CAS Number: 652148-91-9[3][4][5]

  • Molecular Formula: C₅H₅BClNO₂[3][4]

  • Molecular Weight: 157.36 g/mol [3][4]

  • Chemical Structure:

    Caption: Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is presented below for quick reference.

PropertyValueSource
IUPAC Name (5-chloro-2-pyridinyl)boronic acidPubChem[3]
InChI 1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10HPubChem[3], Sigma-Aldrich
InChIKey JEGHCYRKSUGHJH-UHFFFAOYSA-NPubChem[3], Sigma-Aldrich
SMILES OB(O)c1ccc(Cl)cn1Sigma-Aldrich
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point 167 °CMatrix Scientific[6]
Purity Typically ≥95% to ≥99%Sigma-Aldrich, Chem-Impex[7]

Nomenclature and Synonym Compendium

The existence of multiple synonyms for a single chemical compound is common and can arise from different nomenclature systems (e.g., IUPAC vs. common names), historical naming conventions, or supplier-specific catalog names. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

One source of confusion arises from the numbering of the pyridine ring. Depending on which substituent (chloro or boronic acid) is given priority, the name can change. The primary name, this compound, assigns priority to the boronic acid group at position 2. An alternative, 2-Chloropyridine-5-boronic acid, prioritizes the chloro group at position 2. Both refer to the same molecule with CAS number 444120-91-6 [6][7][8][9].

SynonymNotes
5-Chloro-2-pyridineboronic acid A very common and direct synonym.[3][4]
(5-chloro-2-pyridinyl)boronic acid IUPAC-preferred name.[3]
2-Chloropyridine-5-boronic acid An equally valid and widely used name. Refers to CAS 444120-91-6.[7][8]
6-Chloro-3-pyridineboronic acid Arises from an alternative but less common ring numbering scheme.[7]
6-Chloro-3-pyridylboronic Acid A variation of the above synonym.

It is important to note that 5-Chloropyridine-3-boronic acid (CAS 872041-85-5) is a different isomer and should not be confused with the topic of this guide.

Application Profile: A Versatile Building Block

The utility of this compound is primarily demonstrated in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[10] This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[2]

Core Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide.[11] The reaction requires a base to activate the boronic acid, forming a boronate complex which facilitates the key transmetalation step.[11][12] The chlorine atom on the pyridine ring provides a site for further functionalization, while the boronic acid at the 2-position allows for coupling to build the core molecular scaffold.

The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->OxAdd Transmetalation R¹-Pd(II)L₂-R² (Transmetalation) OxAdd->Transmetalation RedElim [R¹-Pd(II)L₂-R²]* (Reductive Elimination) Transmetalation->RedElim RedElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->Pd0 Oxidative Addition Boronic R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄, KF) Base->Boronic Boronate->OxAdd Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the nitrogen atom in the pyridine ring can sometimes complicate the reaction by coordinating to the palladium catalyst. However, the use of electron-rich, sterically hindered phosphine ligands (e.g., PCy₃, P(tBu)₃, XPhos, SPhos) effectively promotes the desired coupling and prevents catalyst inhibition.

Practical Considerations for the Bench Scientist

Purity, Stability, and Storage
  • Purity: Commercial this compound often contains varying amounts of its cyclic anhydride, known as a boroxine.[13] This is a common characteristic of boronic acids and does not typically inhibit their reactivity in coupling reactions, as the boroxine is in equilibrium with the monomeric acid form in the presence of water.[13]

  • Stability: Arylboronic acids are generally stable solids but can be susceptible to decomposition pathways, most notably protodeboronation (loss of the boronic acid group).[14][15] Heteroaromatic boronates can be particularly prone to this decomposition.[15]

  • Storage: To ensure longevity and reactivity, this compound should be stored in a cool (0-8°C), dry environment, away from moisture and light.[6][7] Many suppliers recommend storage at -20°C for long-term preservation.[5]

Model Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the coupling of this compound with a generic aryl bromide. Note: This is a general procedure and must be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tricyclohexylphosphine (PCy₃) or similar ligand (3-6 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.5 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.005 mmol) and PCy₃ (0.015 mmol). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-110°C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound, along with its various synonyms, is a high-value reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction is well-established. A thorough understanding of its chemical identity, nomenclature, stability, and handling is paramount for its effective use. By following established protocols and being mindful of the practical considerations outlined in this guide, researchers can confidently and successfully employ this versatile building block in their synthetic endeavors.

References

Methodological & Application

Palladium catalysts for 5-Chloropyridine-2-boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Chloropyridine-2-boronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Arylpyridines

The Suzuki-Miyaura cross-coupling reaction represents a transformative tool in modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed method is indispensable in both academic and industrial laboratories, particularly for the synthesis of biaryl and heterobiaryl scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

The 2-arylpyridine motif is a "privileged scaffold" in drug discovery, appearing in a vast array of commercial drugs and clinical candidates.[6][7][8] Its prevalence is due to the pyridine ring's ability to act as a hydrogen bond acceptor, enhance solubility, and modulate the physicochemical properties of a molecule to improve its drug-like characteristics.[7][9] The cross-coupling of this compound with various aryl and heteroaryl halides is a key strategy for accessing these valuable structures. However, the reaction is not without its challenges. The inertness of the C-Cl bond and the inherent instability of 2-pyridylboronic acids necessitate a carefully designed catalytic system.[10][11][12]

This guide provides a comprehensive overview of the mechanistic principles, field-proven protocols, and critical parameters for successfully employing palladium catalysts in the cross-coupling of this compound, aimed at researchers, scientists, and drug development professionals.

Pillar 1: Mechanistic Expertise & The Rationale Behind Component Selection

A successful cross-coupling reaction is built on a fundamental understanding of the catalytic cycle and the specific role of each component. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][13]

The Palladium Catalytic Cycle

The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which is the active catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl chloride), forming a Pd(II) intermediate.[1][3] This is often the rate-limiting step, especially for the strong C-Cl bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_io Pd0 L₂Pd(0) (Active Catalyst) OA Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->OA Oxidative Addition (+ Ar-X) TM Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OA->TM Transmetalation (+ Ar'-B(OH)₂ / Base) TM->Pd0 Reductive Elimination (- Ar-Ar') Product Ar-Ar' (Coupled Product) ArX Ar-X (e.g., Aryl Chloride) ArB Ar'-B(OH)₂ (Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • The Ligand - The Key to Coupling Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition difficult.[12] Success hinges on the choice of ligand. Electron-rich and sterically bulky monophosphine ligands are required.

    • Why they work: These ligands (e.g., SPhos, XPhos, RuPhos) promote the formation of highly reactive, low-coordinate L₁Pd(0) species.[14] Their electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond, while their steric bulk accelerates the final reductive elimination step.[10][14] Simple ligands like PPh₃ are generally ineffective for this transformation.[12]

  • The Base - Activating the Boronic Acid: The base is not merely a spectator; it is essential for the transmetalation step. It reacts with the boronic acid to form a tetracoordinate boronate anion [-B(OH)₃]⁻, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[3]

    • Common Choices: Potassium carbonate (K₂CO₃) is a standard, but for challenging couplings or substrates prone to decomposition, potassium phosphate (K₃PO₄) is often a superior choice. Cesium fluoride (CsF) can also be effective, particularly in minimizing protodeboronation.[16]

  • Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF are typically used.[1] Often, a small amount of water is added as a co-solvent to help dissolve the inorganic base and facilitate the formation of the boronate species.[17]

  • The "2-Pyridyl Problem": 2-Pyridylboronic acids, including the substrate of interest, are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond), which forms the corresponding unsubstituted pyridine as a major byproduct.[11][18][19] This side reaction competes directly with the desired cross-coupling.

    • Mitigation Strategy: The key is to ensure the rate of cross-coupling is much faster than the rate of protodeboronation. This is achieved by using a highly active catalyst system (e.g., a Buchwald ligand/precatalyst) that operates efficiently at moderate temperatures.[15] Using the more stable pinacol ester of the boronic acid can also reduce decomposition.[20]

Pillar 2: Self-Validating Protocols for Reproducible Success

Reproducibility requires meticulous attention to experimental setup, particularly the exclusion of oxygen, to which the active Pd(0) catalyst is sensitive.[21] The following protocol employs standard air-sensitive techniques.

General Experimental Workflow

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol

Reaction: this compound with 4-bromoanisole

  • Glassware Preparation: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: Under a positive pressure of inert gas, add the following solids to the Schlenk flask:

    • This compound (1.0 equiv)

    • 4-Bromoanisole (1.2 equiv)

    • Potassium Phosphate (K₃PO₄, 3.0 equiv)

    • XPhos Pd G3 precatalyst (2 mol%)

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the side arm to a Schlenk line and perform three "evacuate-refill" cycles to ensure a thoroughly inert atmosphere.[22][23] Leave the flask under a positive pressure of nitrogen or argon.

  • Solvent Addition: Degas 1,4-dioxane and water (e.g., by sparging with argon for 20-30 minutes).[24] Using a syringe, add the degassed solvents (e.g., a 4:1 mixture of dioxane:water, to achieve a 0.2 M concentration with respect to the limiting reagent).[22]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 2-8 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and add water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-methoxyphenyl)-5-chloropyridine.

Pillar 3: Data-Driven Optimization & Troubleshooting

The optimal conditions for Suzuki-Miyaura couplings can vary significantly based on the specific substrates. The following table summarizes representative catalyst systems and conditions for coupling challenging (hetero)aryl chlorides, providing a starting point for optimization.

Table 1: Comparative Performance of Palladium Catalyst Systems for (Hetero)Aryl Chlorides
Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10060-753-5[25]
Pd(OAc)₂SPhosCsFIsopropanol80>901-2[16]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-100>901-2[25]
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80>901-3[25]

Yields are typical for moderately activated or unactivated aryl/heteroaryl chlorides and may vary for specific substrates.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Ineffective ligand for C-Cl activation.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure proper degassing of solvents and use of Schlenk/glovebox techniques.[21]3. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).[10][14]
Significant Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction is too slow, allowing decomposition to dominate.1. Use a milder base (K₃PO₄, CsF).[16][18]2. Use a more active catalyst to accelerate the coupling.[15]3. Consider using the corresponding boronic ester (e.g., pinacol ester).[20]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Insufficient ligand to stabilize the Pd(0) species.1. Improve inert atmosphere technique.2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing medicinally relevant 2-arylpyridines. Success with this challenging transformation is not accidental; it is the result of a rational approach grounded in mechanistic understanding. The judicious selection of an electron-rich, bulky phosphine ligand is paramount to activate the inert C-Cl bond, while a highly active palladium precatalyst is essential to outpace the competing protodeboronation of the sensitive 2-pyridylboronic acid. By implementing robust, air-sensitive experimental techniques and understanding the interplay between the catalyst, base, and solvent, researchers can achieve high yields and reproducible results, accelerating the discovery and development of novel chemical entities.

References

The Strategic Role of 5-Chloropyridine-2-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere, and modulate physicochemical properties makes it a cornerstone of drug design. Within the vast toolkit of synthetic reagents, 5-Chloropyridine-2-boronic acid has emerged as a particularly valuable building block. Its utility is primarily centered on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures that are central to many therapeutic agents, especially kinase inhibitors.[2]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of key pharmaceutical intermediates, with a particular focus on kinase inhibitors, and provide detailed, field-proven protocols to enable its effective use in the laboratory.

Physicochemical Properties and Strategic Advantages

The strategic placement of the chloro and boronic acid functionalities on the pyridine ring imparts unique reactivity and properties to the molecule.

PropertyValueSource
Molecular Formula C₅H₅BClNO₂[3]
Molecular Weight 157.36 g/mol [3]
Appearance White to off-white solid
CAS Number 652148-91-9[3]

The electron-withdrawing nature of the chlorine atom at the 5-position and the pyridine nitrogen influences the electronic properties of the ring, impacting its reactivity in cross-coupling reactions and its interactions with biological targets. The boronic acid at the 2-position is the reactive handle for the Suzuki-Miyaura coupling, allowing for the facile formation of a carbon-carbon bond with a variety of aryl and heteroaryl halides.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This compound is an excellent coupling partner in these reactions, serving as the organoboron nucleophile.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X Product R-Ar Transmetalation Transmetalation (Ar-B(OH)2 + Base) R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-X(L2)->R-Pd(II)-Ar(L2) Ar-B(OH)3- R-Pd(II)-Ar(L2)->Pd(0)L2 R-Ar Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction, especially when dealing with heteroaromatic substrates like pyridines, which can potentially coordinate to and deactivate the palladium catalyst. For aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and sterically bulky phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[4]

Application in Kinase Inhibitor Synthesis: A Case Study of ALK5 Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The biarylpyridine motif is a common feature in many kinase inhibitors, often serving to occupy the ATP-binding site of the enzyme.

Activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor, is a key mediator of TGF-β signaling, which is implicated in cancer and fibrosis.[3] The development of small molecule inhibitors of ALK5 is an active area of research. In the design of novel pyridazine-based ALK5 inhibitors, a (5-chloro-2-fluorophenyl) boronic acid was utilized in a Suzuki coupling to construct a key intermediate.[3] While this example uses a fluorinated analog, it highlights the strategic importance of the substituted chlorophenyl moiety in achieving potent and selective inhibition.

The 5-chloropyridine fragment can play several roles in the final inhibitor:

  • Hinge-Binding: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase active site, a common anchoring point for inhibitors.

  • Hydrophobic Interactions: The chlorophenyl group can occupy a hydrophobic pocket within the active site, contributing to binding affinity.

  • Modulation of Physicochemical Properties: The presence of the chlorine atom can influence the molecule's solubility, metabolic stability, and overall drug-like properties.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_development Drug Development A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biarylpyridine Scaffold C->D E SAR Studies & Optimization D->E F In Vitro Kinase Assays E->F G Cell-Based Assays F->G G->E Iterative Optimization H Lead Compound G->H

Caption: Workflow for the development of biarylpyridine-based kinase inhibitors.

Detailed Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for different substrates.

Materials:
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biarylpyridine product.[5]

Causality Behind Experimental Choices:
  • Ligand (SPhos): SPhos is an electron-rich and sterically bulky phosphine ligand that is highly effective for the coupling of challenging substrates, including aryl chlorides and heteroaromatics. It promotes both the oxidative addition and reductive elimination steps.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as hydrolysis of sensitive functional groups.

  • Solvent (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in activating the boronic acid for transmetalation. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is essential for catalytic activity.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent in the medicinal chemist's arsenal. Its primary application in the Suzuki-Miyaura coupling provides a reliable and efficient route to biarylpyridine scaffolds, which are integral to a wide range of biologically active molecules, most notably kinase inhibitors. The strategic positioning of the chlorine atom and the pyridine nitrogen allows for fine-tuning of electronic and steric properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

The Strategic Application of 5-Chloropyridine-2-boronic acid in Modern Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of halogenated pyridine moieties is a widely employed tactic to modulate the physicochemical and biological properties of target molecules. 5-Chloropyridine-2-boronic acid has emerged as a pivotal building block, offering a gateway to a diverse array of complex molecular architectures. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, providing not only detailed experimental protocols but also the underlying scientific rationale for procedural choices.

The presence of a chlorine atom at the 5-position and a boronic acid group at the 2-position of the pyridine ring imparts a unique electronic character to the molecule. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen renders this boronic acid an electron-deficient substrate. This characteristic presents both opportunities and challenges in its application, particularly in the context of the Suzuki-Miyaura coupling, which will be a central focus of this guide. Understanding and mitigating these challenges through the judicious selection of catalysts, ligands, and bases is paramount to achieving high-yielding and selective transformations.[2][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4] The reaction facilitates the coupling of an organoboron species (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Considerations for an Electron-Deficient Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. However, the electronic properties of this compound introduce specific mechanistic nuances that must be considered for successful application.

  • Oxidative Addition: The palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide). The choice of a suitable palladium precursor and ligand is critical to facilitate this step efficiently.

  • Transmetalation: This is often the rate-determining step, particularly with electron-deficient boronic acids.[2] The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center.[5] The inherent electron deficiency of the 5-chloropyridinyl moiety can slow down this process. Furthermore, a competing side reaction, protodeboronation (the cleavage of the C-B bond by a proton source), can be more pronounced with electron-deficient heteroaryl boronic acids, leading to reduced yields.[3]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. This step is typically facile.

To address the challenges of slow transmetalation and potential protodeboronation, the careful selection of the catalytic system and reaction conditions is not merely a matter of optimization but a fundamental requirement for success.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas the Reaction Mixture (e.g., Ar sparging) catalyst->degas heating Heat the Reaction Mixture with Vigorous Stirring degas->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterization Characterize the Purified Product (NMR, MS) purify->characterization Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArBOH2 R²-B(OH)₂ (5-Chloropyridine- 2-boronic acid) ArBOH2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaromatic Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in medicinal chemistry and drug development, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4] Pyridine-containing molecules are ubiquitous in pharmaceuticals, and the ability to functionalize the pyridine core is of paramount importance.

This guide focuses on a specific, yet challenging, building block: 5-Chloropyridine-2-boronic acid . While a valuable reagent for introducing a 5-chloropyridin-2-yl moiety, its use is emblematic of the difficulties associated with 2-substituted nitrogen-containing heteroaryl organoboranes.[5] Researchers utilizing this and similar reagents must contend with several inherent challenges:

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring, particularly with an electron-withdrawing chloro substituent, can slow the crucial transmetalation step in the catalytic cycle.[5]

  • Protodeboronation: 2-Pyridylboronic acids are notoriously susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of the corresponding unsubstituted pyridine and reducing the yield of the desired coupled product.[6][7]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.

Understanding these challenges is the first step toward designing a robust and reproducible protocol. This document provides a detailed methodology grounded in mechanistic principles to guide researchers, scientists, and drug development professionals to success in their coupling reactions with this compound.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The efficiency of the entire cycle is dictated by the careful selection of catalyst, ligand, base, and solvent, especially when dealing with challenging substrates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: This step involves the transfer of the organic group (in this case, the 5-chloropyridin-2-yl group) from the boron atom to the palladium center. The base is critical here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reaction Pd0 Pd(0)Ln OxAd Ar-Pd(II)-X(Ln) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(Ln) OxAd->Trans Transmetalation (R-B(OH)₂) + Base Trans->Pd0 Reductive Elimination Prod Ar-R Trans->Prod BoronicAcid R-B(OH)₂ Deboronated R-H BoronicAcid->Deboronated Protodeboronation (+ H₂O/H⁺)

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Protocol Pillar I: Strategic Selection of Reaction Components

Success with this compound hinges on optimizing the reaction conditions to favor the productive catalytic cycle over decomposition pathways.

Catalyst System: The Palladium Source and Ligand

The combination of the palladium source and the supporting ligand is the most critical factor.

  • Palladium Source: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. For challenging couplings, modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[10] These complexes are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[11]

  • Ligand: The slow transmetalation and relative inertness of the aryl chloride coupling partner necessitate the use of highly active ligands. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) , are the gold standard.[11] These ligands accelerate both oxidative addition and reductive elimination and stabilize the palladium catalyst, preventing decomposition. N-heterocyclic carbenes (NHCs) can also be highly effective, particularly for coupling with aryl chlorides.[9]

Base: The Activator for Transmetalation

The base plays a crucial role in activating the boronic acid. For sensitive heteroaryl boronic acids, the choice of base is a delicate balance.

  • Recommended Bases: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are frequently the most effective choices for difficult couplings.[7][10] They are strong enough to promote the formation of the boronate "ate" complex without causing excessive protodeboronation or degradation of base-sensitive functional groups.

  • Physical State: Ensure the base is finely powdered and anhydrous to maximize its reactivity and avoid introducing water, which promotes protodeboronation.[11]

Solvent System: The Reaction Environment

The solvent must dissolve the reagents and facilitate the reaction at the required temperature.

  • Common Solvents: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane , tetrahydrofuran (THF) , or toluene , often with a small amount of water, are standard choices.[1] For 2-pyridylboronic acids, rigorously anhydrous conditions can sometimes improve yields by minimizing protodeboronation.[7]

  • Degassing is Critical: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[12][13] The presence of oxygen can lead to the formation of inactive palladium oxides and oxidized phosphines, effectively killing the catalyst.[12] Therefore, the solvent must be thoroughly degassed before use, and the reaction must be run under a positive pressure of an inert gas (Argon or Nitrogen).[12]

Protocol Pillar II: Step-by-Step Experimental Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Equipment and Reagents
  • Glassware: Oven-dried Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar.

  • Inert Gas: Argon or high-purity Nitrogen line with a manifold (Schlenk line).

  • Reagents:

    • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

    • This compound (1.2–1.5 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3) (1–3 mol%)

    • Base (e.g., K₃PO₄, finely powdered) (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Workflow Diagram

Workflow start 1. Prepare Glassware (Oven-dry) reagents 2. Add Solids (Ar-X, Boronic Acid, Base, Catalyst) start->reagents purge 3. Inert Atmosphere (3x Vacuum/Inert Gas Cycles) reagents->purge solvent 4. Add Degassed Solvent (via Syringe) purge->solvent react 5. Heat & Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling under an inert atmosphere.

Detailed Protocol
  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Dry the flask in an oven (e.g., at 120 °C) for several hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Addition of Solids: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum or stopcock. Connect it to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.[12]

  • Catalyst Addition: Under a positive flow of inert gas, quickly open the flask and add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Reseal the flask immediately.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent) via a syringe through the septum.[10]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[10]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.[14]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]

Protocol Pillar III: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance for common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst[11] 2. Oxygen Contamination[12] 3. Insufficiently Strong Base[7] 4. Low Reaction Temperature1. Use a fresh bottle of catalyst or a more active precatalyst. Increase catalyst loading (e.g., to 3-5 mol%). 2. Ensure solvent is rigorously degassed and all manipulations are done carefully under a positive pressure of inert gas. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of water or other protic impurities.[7] 2. Base is too strong or reaction conditions are too harsh. 3. Boronic acid is inherently unstable.[6]1. Use rigorously dried, anhydrous solvents and reagents. 2. Screen different bases; sometimes a weaker base like K₂CO₃ or KF may be sufficient and less detrimental. 3. Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the boronic acid in situ.[6][7]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[10]1. Improve inert atmosphere technique. Ensure thorough degassing of the solvent and proper purging of the reaction vessel.
Stalled Reaction 1. Catalyst decomposition. 2. Product inhibition.1. Add a second portion of fresh catalyst to the reaction mixture. 2. Dilute the reaction by adding more solvent.

General Reaction Parameters (Starting Point)

The following table summarizes a general set of conditions that serve as an excellent starting point for coupling this compound with various aryl and heteroaryl halides.

ComponentRecommended Reagents / ConditionsRationale
Aryl Halide Aryl Bromide or Iodide > Aryl ChlorideReactivity order is I > Br > OTf >> Cl. Chlorides are least reactive and require more active catalysts and higher temperatures.[1]
Boronic Acid This compound (1.2-1.5 equiv)An excess is used to compensate for potential protodeboronation and drive the reaction to completion.
Pd Source Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)Air-stable, reliable, and highly active for challenging substrates.[10]
Ligand (Included in Precatalyst, e.g., XPhos)Bulky, electron-rich ligand to promote catalysis.[11]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases effective for difficult transmetalations.[7]
Solvent 1,4-Dioxane, THF, or Toluene/H₂OCommon solvents for Suzuki couplings. Must be degassed.[10]
Temperature 80 - 110 °CHigher temperatures are often necessary, especially for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[12][13]

References

Application Notes for the Synthesis of Biaryl Compounds Using 5-Chloropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Motifs and the Suzuki-Miyaura Coupling

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their unique conformational properties and ability to engage in specific molecular interactions make them privileged structures in drug discovery. The construction of these carbon-carbon (C-C) bonds between two aromatic rings has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction standing out as a particularly robust and versatile method.[5][6]

First reported by Akira Suzuki in 1979, this reaction, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or pseudohalide.[5][6][7] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, use of water as a solvent, and the generation of non-toxic byproducts.[5][8][9]

This guide focuses on the application of 5-Chloropyridine-2-boronic acid , a key reagent for introducing the 5-chloropyridinyl moiety into target molecules, a common feature in many modern pharmaceuticals due to the chlorine atom's ability to modulate the electronic and lipophilic properties of a compound.[10][11][12] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for the successful synthesis of chloropyridinyl-containing biaryls.

Reagent Profile: this compound

PropertyValueSource
Chemical Formula C₅H₅BClNO₂[13][14]
Molecular Weight 157.36 g/mol [13][14]
Appearance Solid
CAS Number 652148-91-9[13][14]
Primary Application Reagent in Suzuki-Miyaura coupling[15]

Handling and Safety: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[16][17] It is crucial to handle this reagent in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19] Store the reagent in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[6][7] Understanding this cycle is paramount for rational optimization of reaction conditions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl cis-Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product Product Formation ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., OH⁻) Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[6][7][20][21] This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the organoboron species (Ar²) is transferred to the palladium(II) complex.[5][20][21] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[22][23][24]

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][20][21]

Application Notes: Key Parameters for Success

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The use of heteroaryl boronic acids, such as this compound, can present unique challenges due to their electronic properties and potential for catalyst inhibition.

1. The Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[8][20]

  • Rationale: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for coupling reactions involving heteroaryl chlorides.[25][26][27] These ligands promote the oxidative addition step, which can be sluggish with electron-deficient heteroaryl chlorides, and facilitate the reductive elimination step.[5][8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[5]

2. The Role of the Base: The base is not merely a spectator; it plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[5][22][24]

  • Mechanism of Action: The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[23][24]

  • Common Choices: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[5][7] The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often effective.[28]

3. Solvent System Selection: The Suzuki-Miyaura reaction is known for its versatility in solvent choice.[5][7]

  • Typical Solvents: Common solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF).[7][29]

  • Aqueous Conditions: A key advantage of this reaction is its compatibility with aqueous conditions.[5][30] Often, a mixture of an organic solvent and water (e.g., dioxane/water) is used, which helps to dissolve both the organic reactants and the inorganic base.[29][31]

4. Reaction Temperature and Time: These parameters are interdependent and substrate-specific.

  • Optimization: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80-120°C.[30][31] However, some unstable boronic acids may require lower temperatures to prevent decomposition (protodeboronation).[25] Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time.[31]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask, magnetic stir bar, reflux condenser

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[32][33]

Protocol 2: Optimized Procedure for Challenging Couplings

Materials:

  • Aryl chloride or bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel, magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, the aryl halide, and this compound to a Schlenk tube.

  • Add a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if used), and add degassed toluene and water via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Reaction times may vary from 2 to 24 hours.

  • Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and flushing of the reaction vessel with inert gas.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation of Boronic Acid - Reaction temperature is too high- Prolonged reaction time- Presence of excess water or acid- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and ensure the base is not acidic. Consider using boronic esters for increased stability.[7]
Formation of Homocoupled Byproducts - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Thoroughly degas the reaction mixture.[7]- Ensure the reaction conditions promote the reduction of Pd(II) to the active Pd(0) species.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of biaryl compounds containing the 5-chloropyridinyl moiety. The Suzuki-Miyaura cross-coupling reaction provides a powerful means to achieve this transformation. By understanding the underlying catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively and efficiently synthesize a wide range of complex biaryl molecules. The protocols and insights provided in this guide serve as a robust starting point for the development of specific synthetic routes in academic research and drug discovery programs.

References

Application Notes & Protocols: Strategic Reaction Design for the Suzuki-Miyaura Coupling of 5-Chloropyridine-2-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its efficacy in constructing C(sp²)–C(sp²) bonds.[1][2] This guide provides an in-depth analysis and detailed protocols for a challenging yet crucial transformation: the coupling of 5-chloropyridine-2-boronic acid with aryl halides. The synthesis of aryl-pyridines is of paramount importance in drug discovery.[3] However, the inherent electronic properties of 2-pyridylboronic acids introduce specific obstacles, including catalyst inhibition and competing side reactions like protodeboronation.[4][5][6] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers a strategic framework for optimizing reaction conditions, troubleshooting common issues, and achieving high-yield synthesis of these valuable biaryl scaffolds.

Core Principles & Mechanistic Considerations

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational reaction design. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The General Catalytic Cycle

The palladium catalyst must be in its active Pd(0) oxidation state to initiate the cycle.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, with reactivity trending as Ar-I > Ar-Br > Ar-Cl.

  • Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Ar-Pd(II)-X (Oxidative Adduct) pd0->pd_complex_1 Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->pd_complex_1 ar_b Boronic Acid (R-B(OH)₂) boronate [R-B(OH)₃]⁻ (Activated Boronate) ar_b->boronate base Base base->boronate product Product (Ar-R) pd_complex_2 Ar-Pd(II)-R (Transmetalation Product) pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination pd_complex_2->product boronate->pd_complex_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Specific Challenges with 2-Pyridylboronic Acids

The nitrogen atom in the pyridine ring of this compound introduces a set of challenges not typically encountered with simple arylboronic acids.

  • Catalyst Inhibition: The Lewis basic nitrogen lone pair can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[4][8] This often necessitates the use of specialized ligands that can shield the metal and promote the desired catalytic cycle over off-cycle coordination.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water), replacing the boronic acid group with a hydrogen atom.[4][6] Heteroaryl boronic acids are particularly susceptible to this process.[6] Minimizing water content in the reaction is therefore critical.

  • Homocoupling: The oxidative coupling of two boronic acid molecules can occur, especially in the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to unwanted byproducts.[4][8]

Strategic Selection of Reaction Components

Overcoming the challenges mentioned above requires careful selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand Bulky, Electron-Rich Phosphines: • SPhos, XPhos, P(tBu)₃, PCy₃These ligands are crucial for success. Their large steric bulk promotes reductive elimination and prevents catalyst dimerization, while their electron-donating nature facilitates the oxidative addition of less reactive aryl chlorides.[4][9] They also help mitigate catalyst inhibition by the pyridine nitrogen.[3]
Base K₃PO₄, Cs₂CO₃, KFA base is essential to activate the boronic acid for transmetalation.[7] Strong, non-nucleophilic bases like potassium phosphate or cesium carbonate are highly effective.[4][8] The base must be anhydrous and finely ground to ensure reactivity and minimize protodeboronation.[4]
Solvent 1,4-Dioxane, Toluene, DMFAprotic polar solvents are generally preferred. It is imperative that solvents are anhydrous and thoroughly degassed to prevent protodeboronation and catalyst oxidation.[4][10]
Boron Reagent Boronic Acid or Boronate EsterWhile boronic acids are common, converting them to more stable boronate esters (e.g., pinacol or N-methyldiethanolamine (MIDA) esters) can significantly reduce the rate of protodeboronation, serving as a slow-release source of the boronic acid under reaction conditions.[6][11]

Experimental Protocols & Workflow

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

General Best Practices for Reaction Setup
  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] All reactions must be conducted under an inert atmosphere (Argon or Nitrogen). Use flame- or oven-dried glassware and Schlenk line techniques.

  • Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents and ensure bases are of high purity and dryness.[4]

  • Degassing: Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[4]

Recommended Protocol for Coupling this compound with an Aryl Bromide

This protocol is a robust starting point based on highly active Buchwald-type catalyst systems.[9]

Reagents:

  • Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to make a ~0.1 M solution)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[12]

Notes on Coupling with Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides.[13] For successful coupling, the following modifications may be necessary:

  • Increased Catalyst Loading: Catalyst loading may need to be increased to 2-5 mol%.

  • Stronger Ligand System: While SPhos is excellent, XPhos or P(tBu)₃ can sometimes provide better results for challenging chlorides.[4]

  • Higher Temperatures: Reaction temperatures may need to be raised to 110-120 °C.

Troubleshooting and Optimization Workflow

Even with robust protocols, optimization is often necessary. The following workflow can guide troubleshooting efforts.

Troubleshooting_Workflow start Reaction Outcome: Low Conversion / No Product check_inert Verify Inert Atmosphere & Degassing Technique start->check_inert Is atmosphere strictly inert? check_reagents Check Reagent Quality (Fresh Boronic Acid, Anhydrous Base/Solvent) start->check_reagents Are reagents pure and dry? screen_ligand Screen Ligands (e.g., XPhos, P(tBu)₃) check_inert->screen_ligand check_reagents->screen_ligand screen_base Screen Bases (e.g., Cs₂CO₃, KF) screen_ligand->screen_base increase_temp Increase Temperature screen_base->increase_temp success Successful Coupling increase_temp->success side_reaction Side Reaction Observed: Protodeboronation or Homocoupling use_ester Use Boronate Ester (Pinacol, MIDA) side_reaction->use_ester Protodeboronation dominant? rigorous_degas Improve Degassing (Freeze-Pump-Thaw) side_reaction->rigorous_degas Homocoupling dominant? use_ester->success rigorous_degas->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Application Note: The Strategic Use of 5-Chloropyridine-2-boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's toolkit, heterocyclic building blocks are indispensable for constructing molecules that can effectively interact with the ATP-binding site of kinases. This application note provides an in-depth guide to the strategic use of 5-Chloropyridine-2-boronic acid, a versatile and highly valuable reagent for the synthesis of potent and selective kinase inhibitors. We will explore its properties, detail robust synthetic protocols, present case studies of its application, and offer expert insights into reaction optimization.

Introduction: Why this compound?

The pursuit of novel kinase inhibitors often involves creating libraries of compounds built around "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets. The chloropyridine moiety is one such scaffold, frequently found in kinase inhibitors where it can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region, mimicking the interaction of the natural ligand, ATP.[1][5]

This compound is a bifunctional reagent of significant strategic importance:

  • The Boronic Acid Handle: This functional group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is one of the most powerful and versatile methods for forming C-C bonds, celebrated for its mild conditions and high tolerance of other functional groups.[1][8]

  • The Chloropyridine Core: The pyridine ring provides a basic nitrogen atom that can serve as a hydrogen bond acceptor. The chlorine atom offers a site for further functionalization or can be a key element for potency and selectivity.

This combination allows for the efficient and modular assembly of complex biaryl and heteroaryl structures, which are common chemotypes for Type I and Type II kinase inhibitors.[3]

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name (5-chloro-2-pyridinyl)boronic acidPubChem[9]
CAS Number 652148-91-9PubChem[9]
Molecular Formula C₅H₅BClNO₂PubChem[9]
Molecular Weight 157.36 g/mol PubChem[9]
Appearance White to off-white powder or solidChemicalBook[10]
Melting Point 135-145 °C (may vary)-
Stability Stable, but sensitive to heat. Boronic acids can undergo dehydration. For long-term storage, the pinacol ester form is often preferred for its enhanced stability.[11]General Knowledge

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing this compound. It facilitates the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides.

General Reaction Principle

The reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide bond (R-X).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Workflow reagents Reagents Assembly (Ar-X, Boronic Acid, Catalyst, Base, Solvent) degas Inert Atmosphere (Degas with N₂ or Ar) reagents->degas 1. Mix reaction Reaction (Conventional Heat or Microwave) degas->reaction 2. Heat workup Aqueous Work-up (Extraction) reaction->workup 3. Quench & Extract purify Purification (Column Chromatography) workup->purify 4. Isolate Crude product Final Product purify->product 5. Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol describes a general procedure for coupling this compound with a representative aryl bromide. Note: This is a starting point; optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Reagents & Equipment:

  • Aryl or Heteroaryl Bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq) or Pd(PPh₃)₄ (0.02-0.05 eq)

  • Base: 2M Aqueous Na₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane or DME and Water (e.g., 4:1 ratio)

  • Microwave reaction vial or round-bottom flask with condenser

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate or microwave reactor

Protocol Steps (Microwave-Assisted):

  • Vial Preparation: To a microwave reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Inerting: Seal the vial and purge with nitrogen or argon for 5-10 minutes. This step is critical as the Pd(0) species is oxygen-sensitive.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.[1] Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (homocoupling).

  • Catalyst Choice: Pd(dppf)Cl₂ is often effective for coupling with heteroaryl chlorides and bromides due to the electron-rich and bulky dppf ligand, which promotes the reductive elimination step.[12]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a strong base often used for challenging couplings, while Na₂CO₃ is a milder and common choice.[12]

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, often leading to higher yields and fewer side products.[1][8]

Case Studies: Application in Kinase Inhibitor Synthesis

The true utility of this compound is demonstrated in its successful application in the synthesis of targeted therapies.

Case Study 1: ALK5 Inhibitors for Fibrosis and Cancer

Background: Activin-like kinase 5 (ALK5) is a serine/threonine kinase receptor for TGF-β, a cytokine that plays a central role in cell growth, differentiation, and tissue homeostasis.[13] Dysregulated ALK5 signaling is implicated in fibrosis and cancer progression, making it an attractive therapeutic target.[13]

Synthetic Application: In the development of novel pyridazine-based ALK5 inhibitors, a key synthetic step involves the Suzuki coupling of a chloropyrazine scaffold with a substituted boronic acid. While the specific example cited uses (5-chloro-2-fluorophenyl) boronic acid, the principle is identical for this compound to introduce a hinge-binding pyridine motif.[13] The pyridine nitrogen is designed to form a critical hydrogen bond with the hinge region of the ALK5 active site.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII (Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) Receptor TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 p-Smad2/3 ALK5->SMAD23 Phosphorylates Complex Smad Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, Cell Growth) Nucleus->Transcription Regulates Inhibitor ALK5 Inhibitor (e.g., from Pyridine Scaffold) Inhibitor->ALK5 Blocks ATP Site

Caption: Simplified TGF-β/ALK5 signaling pathway targeted by kinase inhibitors.

Case Study 2: Aurora Kinase Inhibitors for Cancer Therapy

Background: Aurora kinases (A, B, and C) are key regulators of mitosis. Aurora A, in particular, is frequently overexpressed in various cancers, making it a validated target for anticancer drugs.[14]

Synthetic Application: The synthesis of imidazo[4,5-b]pyridine-based Aurora A inhibitors has been reported.[14] A crucial step in building the core scaffold involves coupling a boronic acid or its ester with a halogenated pyridine derivative. For example, a reaction between 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and a chlorinated imidazo[4,5-b]pyridine was performed under standard Suzuki conditions (PdCl₂(dppf), Na₂CO₃, Toluene/EtOH) to construct the final inhibitor.[14] Reversing the coupling partners—using this compound and a brominated pyrazole—is a synthetically equivalent and powerful strategy to access similar scaffolds.

Troubleshooting and Optimization

Even robust reactions like the Suzuki coupling can present challenges.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate base/solvent; Steric hindrance on coupling partner.Screen different palladium catalysts and ligands (e.g., SPhos, XPhos).[12] Try a stronger base like K₃PO₄ or Cs₂CO₃. Increase reaction temperature or switch to microwave heating.[8]
Boronic Acid Decomposition Proto-deboronation (boronic acid is replaced by -H); Formation of boroxine anhydrides.Use the more stable pinacol ester derivative of the boronic acid.[11] Use rigorously anhydrous solvents. Minimize reaction time and temperature where possible. Ensure a sufficiently strong base is used.
Formation of Homocoupling Product Oxygen contamination leading to oxidative coupling of the boronic acid.Thoroughly degas the reaction mixture and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.
Difficult Purification Contamination with residual palladium or tin reagents (if Stille coupling was an alternative).Treat the crude product solution with a palladium scavenger. Ensure proper aqueous work-up to remove inorganic salts. Optimize chromatography conditions.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design and efficient synthesis of kinase inhibitors. Its capacity for undergoing reliable Suzuki-Miyaura cross-coupling reactions allows for the modular construction of complex molecules targeting the kinase ATP-binding site. By leveraging the principles and protocols outlined in this note, researchers in drug development can accelerate the discovery of novel therapeutics for a wide range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura couplings involving 5-chloropyridine-2-boronic acid. This particular substrate is notoriously difficult, and low yields are a common frustration. This document provides an in-depth analysis of the underlying chemical principles causing these issues and offers a series of structured troubleshooting guides and optimized protocols to enhance your reaction outcomes.

Part 1: Understanding the Core Challenges

Successfully troubleshooting this reaction requires understanding why it is so prone to failure. The issues stem from the inherent chemical properties of the 2-pyridylboronic acid moiety.

Challenge 1: The "2-Pyridyl Problem" and Protodeboronation

The primary obstacle in using 2-pyridylboronic acids is their profound instability.[1][2] They are highly susceptible to a parasitic side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, destroying your starting material.[3][4]

For 2-pyridylboronic acids, this process is uniquely rapid under neutral pH conditions because the molecule can form a zwitterionic intermediate.[3][5] This intermediate readily undergoes unimolecular fragmentation, leading to the formation of 5-chloropyridine as a byproduct and a dramatic reduction in the yield of your desired coupled product.[3][6] The rate of protodeboronation can often be faster than the rate of the desired catalytic cross-coupling, leading to little or no product formation.[7]

Protodeboronation cluster_0 Desired Suzuki Pathway cluster_1 Undesired Side Reaction A This compound B Desired Biaryl Product A->B Pd Catalyst, Base, Ar-X C This compound D Protodeboronation C->D H+ Source (e.g., H2O) E 5-Chloropyridine (Byproduct) D->E

Caption: Competing pathways for this compound.

Challenge 2: Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen atom can be problematic. It can coordinate to the palladium(II) center during the catalytic cycle. This coordination can inhibit crucial steps, such as transmetalation or reductive elimination, effectively slowing down the reaction and leading to catalyst deactivation.[8][9] The chlorine atom at the 2-position of a pyridine-based coupling partner can reduce the Lewis basicity of the nitrogen, mitigating this inhibition effect.[10]

Challenge 3: The Inertness of the Coupling Partner

Your choice of the other coupling partner (the electrophile) is critical. While aryl iodides and bromides are generally reactive, aryl chlorides are significantly less so due to the strength of the C-Cl bond.[11] Oxidative addition of an aryl chloride to the Pd(0) catalyst is often the rate-limiting step of the entire cycle and requires highly active, specialized catalyst systems, typically involving bulky and electron-rich phosphine ligands.[12][13]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered in a practical, question-and-answer format.

Q1: My reaction gives almost no desired product, and I mainly recover my electrophile and see 5-chloropyridine in the crude NMR. What is happening?

A1: This is the classic signature of dominant protodeboronation. Your boronic acid is decomposing faster than it is coupling. The 5-chloropyridine you observe is the direct result of the boronic acid group being replaced by a hydrogen atom.

Troubleshooting Steps:

  • Assess Boronic Acid Quality: Use fresh, high-purity this compound. These reagents can decompose upon storage. Do not assume a commercial bottle is pristine, especially if it is old.

  • Switch to a Stabilized Boron Reagent: This is the most robust solution. Instead of the boronic acid, use a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate [14] or a pinacol boronate ester . These reagents are significantly more resistant to protodeboronation and release the active boronic acid slowly in situ under the reaction conditions, keeping its ambient concentration low and favoring cross-coupling.[14]

  • Strictly Anhydrous Conditions: Ensure your solvent is rigorously dried and degassed. While some Suzuki protocols use water as a co-solvent, it can be detrimental for this specific substrate. Start with anhydrous solvents like dioxane, toluene, or THF.

  • Base Selection: Avoid strong, nucleophilic bases in aqueous media. Use weaker, non-nucleophilic inorganic bases. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices.[7][15]

Q2: The reaction is very slow and stalls at ~20% conversion, even after prolonged heating. What could be the cause?

A2: This points towards catalyst inhibition or deactivation, or a sub-optimal catalyst system for your specific electrophile.

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient, especially if your electrophile is an aryl chloride.[16] You need a more powerful ligand to facilitate the key steps of the catalytic cycle.

    • For Aryl Bromides/Iodides: Start with a moderately bulky ligand like tri-tert-butylphosphine (P(t-Bu)₃).

    • For Aryl Chlorides: This is mandatory. Use a highly electron-rich and sterically hindered biaryl phosphine ligand. The Buchwald family of ligands (e.g., SPhos, XPhos, RuPhos ) or cataCXium® A are designed for this purpose, as they accelerate the slow oxidative addition of the aryl chloride.[8][13]

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can work, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective when paired with a specialized ligand. They allow for the in situ formation of the active Pd(0) species.

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow turnover. However, this should be a last resort after optimizing the ligand and conditions.

Q3: I am getting a good yield, but the purification is difficult due to a closely-running impurity. What is this and how can I avoid it?

A3: A common impurity is the homocoupled product of your boronic acid (e.g., 5,5'-dichloro-2,2'-bipyridine). This side reaction is primarily caused by the presence of oxygen.

Troubleshooting Steps:

  • Rigorous Degassing: Your reaction mixture (solvent, base, and substrates) must be thoroughly degassed before adding the palladium catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can suffice.[17]

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with proper seals (e.g., a reflux condenser with a gas inlet) to prevent air from entering during the reaction.

Q4: What is a reliable starting point for reaction conditions?

A4: A universal set of conditions does not exist, but the table below provides a robust starting point for optimization, differentiating between a standard and a challenging electrophile.

ParameterCondition for Aryl Bromide/IodideCondition for Aryl Chloride (Challenging)Rationale
Boron Reagent This compound pinacol ester5-chloropyridine-2-MIDA boronatePinacol esters and MIDA boronates offer superior stability against protodeboronation compared to the free boronic acid.[6][14]
Electrophile Aryl Bromide/Iodide (1.0 equiv)Aryl Chloride (1.0 equiv)Chlorides require more forcing conditions and specialized catalysts for efficient oxidative addition.[18]
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%) or a G3/G4 Pre-catalystThese are common and reliable pre-catalysts that form the active Pd(0) in situ.
Ligand P(t-Bu)₃ (2-4 mol%)SPhos or XPhos (4-5 mol%)Bulky, electron-rich ligands are essential for activating inert C-Cl bonds and promoting efficient coupling.[13][19]
Base K₃PO₄ (2.0-3.0 equiv), powdered & driedK₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), powdered & driedA moderately strong, non-nucleophilic base is crucial to activate the boronic acid without promoting significant decomposition.[15][20]
Solvent Dioxane or Toluene (anhydrous)Toluene or CPME (anhydrous)Anhydrous, non-protic solvents minimize the risk of protodeboronation.
Temperature 80-100 °C100-110 °CHigher temperatures are often needed for aryl chlorides, but this also increases the risk of side reactions.[21]
Atmosphere Strict Inert (Argon or N₂)Strict Inert (Argon or N₂)Oxygen must be excluded to prevent catalyst oxidation and boronic acid homocoupling.[9]

Part 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling.

Protocol 1: General Coupling with an Aryl Bromide using a Pinacol Ester

This protocol is a reliable starting point for moderately reactive coupling partners.

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Catalyst Addition: In a separate vial under argon, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%). Add this solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Advanced Protocol for a Challenging Aryl Chloride using a MIDA Boronate

This protocol employs a highly active catalyst system designed for unreactive aryl chlorides.

  • Reagent Loading: In a glovebox, add the aryl chloride (1.0 equiv), 5-chloropyridine-2-MIDA boronate (1.3 equiv), powdered cesium carbonate (Cs₂CO₃, 3.0 equiv), a palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and a magnetic stir bar to an oven-dried vial.

  • Sealing and Solvent Addition: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M.

  • Reaction: Place the vial in a preheated aluminum block at 110 °C and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by taking aliquots (under inert atmosphere if necessary) for LC-MS analysis. Upon completion, cool, dilute with a suitable organic solvent, and proceed with an aqueous workup as described in Protocol 1.

  • Purification: Purify the residue via flash chromatography or preparative HPLC as needed.

Part 4: Visualizing Key Concepts

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X ArPdX Ar-Pd(II)-X Complex OxyAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr ReductElim Reductive Elimination ArPdAr->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) ReductElim->Product Boronate Ar'B(OR)₂⁻ Boronate->Transmetal Base Base BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate + Base Troubleshooting_Flowchart Start Low Yield with This compound CheckByproduct Check for 5-Chloropyridine Byproduct (Protodeboronation) Start->CheckByproduct Stalled Reaction Stalled at Low Conversion? CheckByproduct->Stalled No UseStableBoron Switch to MIDA or Pinacol Boronate. Use Anhydrous Conditions & K₃PO₄/KF. CheckByproduct->UseStableBoron Yes CheckLigand Is Electrophile an Aryl Chloride? Stalled->CheckLigand Yes CheckHomocoupling Check for Homocoupling Impurity Stalled->CheckHomocoupling No Success Improved Yield UseStableBoron->Success UseBuchwald Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂. CheckLigand->UseBuchwald Yes UsePtBu3 Optimize Ligand (e.g., P(tBu)₃) and Temperature. CheckLigand->UsePtBu3 No (ArBr/I) Degas Improve Degassing (Freeze-Pump-Thaw) & Maintain Inert Atmosphere. CheckHomocoupling->Degas Yes UseBuchwald->Success UsePtBu3->Success Degas->Success

References

Side reactions of 5-Chloropyridine-2-boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloropyridine-2-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind them to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields. What are the most common culprits?

Low yields are typically traced back to three primary issues: catalyst deactivation, degradation of the boronic acid, or suboptimal reaction conditions. The most frequent side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. Another common issue is the homocoupling of the boronic acid. The pyridine nitrogen can also interfere with the palladium catalyst, a factor that must be managed with appropriate ligand selection.

Q2: I see a major byproduct in my crude NMR that corresponds to 3-chloropyridine. What is happening?

This is a classic sign of protodeboronation. This side reaction is highly common with electron-deficient heteroaromatic boronic acids like this compound. It is often accelerated by the presence of water, the choice of base, and elevated temperatures. Essentially, the desired cross-coupling is slower than the undesired cleavage of the carbon-boron bond.

Q3: Can the pyridine nitrogen interfere with the palladium catalyst?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes act as a catalyst poison, slowing down or halting the catalytic cycle by preventing the binding of other necessary reactants. The choice of a suitable ligand is crucial to mitigate this effect and ensure the catalytic cycle proceeds efficiently.

Q4: Is there a risk of the chloro-substituent reacting?

While the C-B bond is designed to be the reactive site for Suzuki coupling, the C-Cl bond can potentially undergo oxidative addition to the palladium center, especially at higher temperatures or with very active catalysts. However, in a well-optimized Suzuki reaction, the transmetalation with the boronic acid is kinetically favored. If you observe byproducts suggesting reaction at the chlorine site, a re-evaluation of catalyst and temperature is warranted.

Troubleshooting Guide: Protodeboronation

Problem: Significant formation of 3-chloropyridine, indicating extensive protodeboronation.

Protodeboronation is the hydrolytic or base-mediated cleavage of the C–B bond. For pyridine-2-boronic acids, the electron-withdrawing nature of the nitrogen atom makes the C-B bond particularly susceptible to this process.

Visualizing the Competing Pathways

The following diagram illustrates how the intended catalytic cycle competes with the protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Undesired Protodeboronation A Ar-Pd(II)-L2-X B [Ar-Pd(II)-L2-Ar']+ A->B Transmetalation (5-Cl-Py-B(OH)2) D Pd(0)L2 C Ar-Ar' B->C Reductive Elimination D->A Oxidative Addition (Ar-X) E 5-Cl-Py-B(OH)2 E->A Enters Cycle F 3-Chloropyridine E->F H2O, Base, Temp

Caption: Competing reaction pathways for this compound.

Probable Causes & Recommended Solutions
Probable CauseScientific RationaleRecommended Solutions & Protocols
Presence of Water Water is a proton source for protodeboronation, especially under basic conditions. The boronic acid can be hydrolyzed to the corresponding arene.1. Rigorous Anhydrous Technique: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents or solvents from a solvent purification system. 2. Use of Anhydrous Base: Use freshly powdered, anhydrous bases like K₃PO₄ or Cs₂CO₃. Avoid using aqueous base solutions if possible.
Inappropriate Base Strong, highly nucleophilic bases (e.g., NaOH, KOH) in protic solvents can accelerate the rate of protodeboronation over transmetalation.1. Switch to a Milder Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote transmetalation but less hydrolytically aggressive. 2. Use a Biphasic System: A toluene/water system with K₃PO₄ can sometimes sequester the boronic acid and protect it from bulk aqueous hydrolysis.
High Temperature The activation energy for protodeboronation can be lower than that for the desired cross-coupling, meaning higher temperatures can disproportionately favor the side reaction.1. Lower Reaction Temperature: Screen temperatures from 60°C to 90°C. While this may slow the reaction, it can significantly improve the product-to-byproduct ratio. 2. Use a More Active Catalyst: Employing a highly active catalyst/ligand system may allow the reaction to proceed at a lower temperature, thus outcompeting protodeboronation.
Slow Transmetalation If the transmetalation step is slow, the boronic acid remains in the reaction mixture longer, increasing its exposure to conditions that cause decomposition.1. Ligand Optimization: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos. These ligands accelerate the rates of both oxidative addition and reductive elimination, speeding up the overall catalytic cycle. 2. Boronic Ester Alternative: Consider converting the boronic acid to a more stable boronate ester, such as the pinacol ester (5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine), which is significantly more resistant to protodeboronation.

Protocol: Minimizing Protodeboronation with SPhos Ligand

This protocol is designed as a starting point for minimizing the protodeboronation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide coupling partner (1.1 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Anhydrous K₃PO₄ (2.5 eq), finely ground

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and K₃PO₄.

  • Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes. This pre-formation of the active catalytic species can improve reaction efficiency.

  • Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the reagents. Add the remaining volume of solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Degassing (Critical Step): Seal the flask and perform three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed. Alternatively, sparge the solvent with argon for 15-20 minutes before adding the catalyst.

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting Guide: Homocoupling

Problem: Formation of 5,5'-dichloro-2,2'-bipyridine, the homocoupled dimer of the starting boronic acid.

Homocoupling is typically an oxidative process often mediated by the palladium catalyst, particularly in the presence of oxygen.

Visualizing the Troubleshooting Flow

This flowchart provides a decision-making process for addressing homocoupling.

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 sol1 Improve Degassing: - Use freeze-pump-thaw cycles - Sparge solvent with Argon for 20+ min q1->sol1 No q2 Is the catalyst loading high? q1->q2 Yes sol1->q2 sol2 Reduce Catalyst Loading: - Screen Pd loading from 0.5 to 2 mol% q2->sol2 Yes q3 Is the temperature >100°C? q2->q3 No sol2->q3 sol3 Lower Reaction Temperature: - Screen temperatures from 70-90°C q3->sol3 Yes end Homocoupling Minimized q3->end No sol3->end

Caption: Decision flowchart for troubleshooting boronic acid homocoupling.

Probable Causes & Recommended Solutions
Probable CauseScientific RationaleRecommended Solutions
Presence of Oxygen Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in an alternative catalytic cycle leading to homocoupling of the boronic acid.1. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. Freeze-pump-thaw (3 cycles) is the most effective method. Sparging the solvent with an inert gas is a good alternative.
High Catalyst Loading An excess of the palladium catalyst can increase the rate of side reactions, including homocoupling.1. Reduce Catalyst Concentration: Titrate the catalyst loading down. Often, loadings as low as 0.5-1 mol% Pd are sufficient, especially with active ligands.
Sub-optimal Ligand Some ligands may not sufficiently stabilize the Pd(0) species or may promote oxidative pathways that lead to homocoupling.1. Screen Ligands: Test different classes of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally excellent at preventing this side reaction by promoting the desired cross-coupling pathway.

Technical Support Center: Protodeboronation of Pyridylboronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired protodeboronation of pyridylboronic acids. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you troubleshoot and overcome this common side reaction.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridylboronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridylboronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction for two main reasons:

  • Reagent Consumption: It irreversibly consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product.[2]

  • Purification Challenges: It generates a de-borylated pyridine byproduct, which can have similar chromatographic properties to the starting materials or the desired product, complicating purification.[2]

Pyridylboronic acids, and especially 2-pyridylboronic acid, are notoriously unstable and prone to this decomposition pathway.[2][3] This instability arises from the presence of the basic nitrogen atom within the pyridine ring, which introduces unique degradation mechanisms not typically observed with simple arylboronic acids.[1][2]

Q2: What is the primary mechanism that makes 2-pyridylboronic acid so susceptible to protodeboronation?

A2: Unlike many simple arylboronic acids, which tend to undergo protodeboronation under strongly acidic or basic conditions, 2-pyridylboronic acid exhibits a unique and rapid decomposition pathway under neutral pH conditions.[1][4][5]

The key to its instability is the formation of a zwitterionic intermediate .[1][2] In solution, the basic pyridine nitrogen can be protonated while the boronic acid moiety is deprotonated, creating a neutral molecule with separated positive and negative charges. This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond to yield the protodeboronated pyridine product.[1][2]

Counterintuitively, this means that the addition of either a strong acid or a strong base can actually slow down the rate of protodeboronation for 2-pyridylboronic acid by shifting the chemical equilibrium away from this highly reactive zwitterionic species.[1][2]

Zwitterionic_Mechanism cluster_main Mechanism of 2-Pyridylboronic Acid Protodeboronation cluster_inhibition Inhibition Pathways node_acid 2-Pyridylboronic Acid node_zwitterion Zwitterionic Intermediate (Highly Reactive) node_acid->node_zwitterion Equilibrium at Neutral pH node_protonated Protonated Species (Stable) node_acid->node_protonated + H⁺ (Acidic pH) node_boronate Boronate Species (Stable) node_acid->node_boronate + OH⁻ (Basic pH) node_product Protodeboronated Pyridine (Py-H) node_zwitterion->node_product Rapid Unimolecular Fragmentation

Caption: Zwitterionic mechanism of 2-pyridylboronic acid protodeboronation.

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several experimental variables can significantly impact the extent of protodeboronation. Careful control of these factors is the first line of defense in suppressing this side reaction.

ParameterImpact on ProtodeboronationRationale & Recommendations
Base HighThe base is essential for the transmetalation step of the Suzuki cycle but can also catalyze protodeboronation.[2][6] Strong bases (e.g., NaOH, KOH) often accelerate the decomposition. Recommendation: Use milder inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or fluoride salts like KF.[7][8]
Temperature HighHigher temperatures increase the rate of most reactions, including the undesired protodeboronation.[7] Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling (e.g., start at 60-80 °C).[7]
Catalyst & Ligand Moderate to HighA highly active catalyst can promote the desired coupling to outcompete protodeboronation.[1][9] However, research has shown that some bulky phosphine ligands, often used for challenging couplings, can paradoxically accelerate a separate, palladium-catalyzed protodeboronation pathway.[10][11][12] Recommendation: Screen catalysts to find a system with high turnover for the coupling. Be mindful that bulky ligands may not always be beneficial.
Water Content ModerateWater is the primary proton source for protodeboronation.[2][13] While Suzuki reactions often benefit from some water, excess water can be detrimental. Recommendation: Use anhydrous solvents or carefully optimize the amount of water in biphasic systems.[7][14][15][16]
pH CriticalAs discussed for 2-pyridylboronic acid, pH controls the speciation of the boron reagent.[1] The maximum rate of decomposition is often observed at or near neutral pH. Recommendation: Ensure the reaction conditions (i.e., the choice of base) establish a pH regime that minimizes the concentration of the reactive zwitterion.
Troubleshooting & Mitigation Strategies
Q4: I'm observing significant formation of the deboronated pyridine. What troubleshooting workflow should I follow?

A4: When faced with significant protodeboronation, a systematic approach to re-optimizing the reaction conditions is crucial. The following decision tree outlines a logical workflow.

Troubleshooting_Tree start High Protodeboronation Observed? q_temp Is reaction run > 80°C? start->q_temp a_temp_yes Action: Lower Temp (e.g., 60°C or RT) q_temp->a_temp_yes Yes q_base What base is used? q_temp->q_base No a_temp_yes->q_base q_base_strong Strong Base (NaOH, KOH, etc.) q_base->q_base_strong Strong q_base_mild Mild Base (K₃PO₄, K₂CO₃, etc.) q_base->q_base_mild Mild a_temp_no Temperature is likely not the primary issue. a_base Action: Switch to Milder Base (K₃PO₄, Cs₂CO₃, KF) q_base_strong->a_base q_catalyst Is coupling still slow? q_base_mild->q_catalyst a_base->q_catalyst a_catalyst_yes Action: Screen for a more active catalyst/ligand system. q_catalyst->a_catalyst_yes Yes q_reagent Problem Persists? q_catalyst->q_reagent No a_catalyst_yes->q_reagent a_reagent Advanced Solution: Use a stabilized boron reagent (MIDA Boronate, Trifluoroborate) q_reagent->a_reagent Yes end Problem Resolved q_reagent->end No a_reagent->end

Caption: A decision tree for troubleshooting protodeboronation.

Q5: Standard troubleshooting failed. What is the most robust method to prevent protodeboronation of pyridylboronic acids?

A5: When simple modifications are insufficient, the most effective and robust strategy is to replace the unstable boronic acid with a more stable derivative.[1][7] These reagents often work via a "slow release" mechanism, where the stable precursor hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid. This ensures the concentration of the unstable intermediate is always low, allowing the desired Suzuki coupling to outpace the decomposition.[1][2][9]

The most common and effective stabilized reagents are:

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline, air-stable solids that are exceptionally effective at suppressing protodeboronation.[1][2][17] They are the gold standard for challenging couplings involving unstable boronic acids.

  • Organotrifluoroborates (R-BF₃K): These potassium salts offer significantly increased stability compared to boronic acids and are a widely used alternative.[1][2]

  • Pinacol Esters: While less stable than MIDA boronates or trifluoroborates, pinacol esters are generally more robust than the corresponding free boronic acids and are a common, commercially available option.[2][18]

Experimental Protocols & Workflows

The following diagram illustrates the competition between the productive Suzuki-Miyaura cycle and the off-cycle protodeboronation pathway. The goal of optimization is to maximize the rate of the productive cycle (k_cat) relative to the rate of decomposition (k_decomp).

Competing_Pathways cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation PyBOH2 Pyridylboronic Acid (Py-B(OH)₂) OA Oxidative Addition TM Transmetalation PyBOH2->TM Decomp Decomposition (H₂O, Heat, Base) PyBOH2->Decomp k_decomp ArX Aryl Halide (Ar-X) Pd0 Pd(0) Catalyst Pd0->OA Ar-X Base Base OA->TM Py-B(OH)₂ Base RE Reductive Elimination TM->RE RE->Pd0 k_cat Product Coupled Product (Py-Ar) RE->Product Byproduct Side Product (Py-H) Decomp->Byproduct

Caption: Competing reaction pathways for pyridylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridine-MIDA Boronate

This protocol is a robust starting point for challenging couplings where protodeboronation is a primary concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2]

Protocol 2: Monitoring Protodeboronation via ¹H NMR Spectroscopy

This method allows you to quantify the rates of both the desired reaction and the undesired side reaction in your specific system.

  • Sample Preparation: In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment. Include a non-reactive internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating to confirm the starting concentrations and ensure all components are present and accounted for.

  • Time-Course Monitoring: Place the NMR tube in a pre-heated oil bath or a calibrated heating block set to the reaction temperature. At regular intervals (e.g., every 30-60 minutes), carefully remove the tube, cool it rapidly in an ice bath to quench the reaction, and acquire a new spectrum.

  • Data Analysis: For each time point, integrate the signal of the internal standard and characteristic, non-overlapping signals for the aryl halide starting material, the desired coupled product, and the protodeboronated pyridine byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This allows for the calculation of reaction rates and provides a quantitative measure of material lost to protodeboronation.[2]

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 5-Chloropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving 5-chloropyridine-2-boronic acid. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction: Navigating the "2-Pyridyl Problem" with this compound

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds.[1] However, not all substrates are created equal. Heteroaromatic boronic acids, particularly those with nitrogen adjacent to the boronic acid group, present a unique set of challenges collectively known as the "2-pyridyl problem".[2][3]

This compound is a prime example of such a challenging substrate. The proximity of the Lewis basic pyridine nitrogen to the boronic acid moiety can lead to catalyst inhibition by coordinating to the palladium center.[4] Furthermore, this class of boronic acids is notoriously susceptible to a detrimental side reaction called protodeboronation, where the C-B bond is cleaved, effectively removing the nucleophile from the reaction.[5][6] The electron-withdrawing nature of the pyridine ring and the chloro-substituent can also influence the delicate balance of the catalytic cycle.

This guide will dissect these challenges and provide a systematic approach to optimizing your reaction conditions, focusing on the critical choice of base and solvent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. What are the most common initial checks?

A1: Low yields with this substrate often trace back to a few critical factors:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.

  • Reagent Quality: 2-pyridyl boronic acids can be unstable.[2] Protodeboronation can occur during storage.[5] It is advisable to use a fresh, high-purity batch of this compound. Consider converting it to a more stable boronic ester (e.g., a pinacol ester) if instability is a persistent issue.[8]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome catalyst inhibition and promote efficient coupling.[4]

Q2: I'm observing a significant amount of 5-chloropyridine as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 5-chloropyridine is a direct result of protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water).[5] This is a major challenge with 2-pyridyl boronic acids.[6]

To minimize protodeboronation:

  • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a key ingredient for protodeboronation.[7] Using anhydrous solvents and bases can significantly suppress this side reaction.

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) under anhydrous conditions.[3][9]

  • Employ Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester can be highly effective.[5] These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing the rate of decomposition.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

Q3: What is the primary role of the base in this reaction, and why is the choice so critical?

A3: The base is essential for the transmetalation step of the catalytic cycle.[1] Its main function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[10] This "ate" complex then transfers the 5-chloropyridyl group to the palladium center. The choice of base is critical because it must be strong enough to facilitate this activation but not so harsh that it promotes rapid protodeboronation of the sensitive substrate.

In-Depth Troubleshooting Guide
Problem: Low to No Product Formation

If basic checks on reagent quality and inert atmosphere have been performed, a systematic optimization of the base and solvent is the next logical step.

The selection of the base is arguably the most critical parameter. Both inorganic and organic bases can be used, but their performance varies significantly.

  • Inorganic Bases: These are the most commonly used.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous/organic solvent mixtures. While effective for many substrates, the presence of water can be problematic for this compound due to protodeboronation.[11][12] Cesium carbonate (Cs₂CO₃) is a stronger base and can sometimes be effective where others fail.

    • Phosphates (K₃PO₄): A strong base that is often effective in anhydrous conditions, making it a good candidate for minimizing protodeboronation.[13]

    • Fluorides (KF): A milder base that can be particularly useful when substrates are sensitive to harsh basic conditions. It is often used in anhydrous THF.[3]

  • Organic Bases: Amines like triethylamine (TEA) are sometimes used but are generally less effective than inorganic bases for this type of coupling.[12]

Recommendation: Start by screening K₃PO₄ and KF under anhydrous conditions. If yields are still low, a carefully controlled experiment with an aqueous carbonate system could be attempted, though protodeboronation should be closely monitored.

The solvent must solubilize the reagents and be compatible with the catalyst system. For Suzuki-Miyaura reactions, polar aprotic solvents are common.

  • Ethers (1,4-Dioxane, THF): These are excellent choices, especially for anhydrous reactions. Dioxane is often used at higher temperatures (80-100 °C).[1]

  • Aromatic Hydrocarbons (Toluene): Another good option for anhydrous conditions, often used with strong bases like K₃PO₄.

  • Biphasic Systems (Toluene/Water, Dioxane/Water): While common, the aqueous phase provides a proton source for protodeboronation.[1][14] If a biphasic system is necessary for solubility, using a 4:1 or 5:1 organic/aqueous ratio can help mitigate the negative effects of water.[14]

  • Polar Aprotic Solvents (DMF, Acetonitrile): These can be effective but may require careful temperature control to avoid catalyst decomposition. The polarity of these solvents can also influence the reaction selectivity and rate.[15]

Recommendation: Begin with anhydrous 1,4-dioxane or THF. These solvents offer good solubility for the reagents and are compatible with the preferred anhydrous base systems.

Data Presentation: Base and Solvent Selection Guide

The following tables summarize the characteristics of common bases and solvents to guide your experimental design. Note that optimal conditions are substrate-dependent, and this information serves as a starting point for optimization.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Couplings

BaseTypical ConditionsStrengthsPotential Issues with this compound
K₃PO₄ Anhydrous Dioxane or TolueneStrong base, effective for challenging couplings.[13]Can be too strong in some cases, leading to side reactions.
K₂CO₃ / Na₂CO₃ Aqueous/Organic MixturesInexpensive, widely used, effective for many substrates.[11]Aqueous conditions promote protodeboronation.[7]
Cs₂CO₃ Aqueous or AnhydrousStronger than K₂CO₃, can improve yields for difficult substrates.Higher cost, can still promote protodeboronation in aqueous media.
KF Anhydrous THFMild, good for base-sensitive functional groups.[3]May not be strong enough for less reactive coupling partners.

Table 2: Properties of Common Solvents for Suzuki-Miyaura Couplings

SolventBoiling Point (°C)PolarityKey Considerations
1,4-Dioxane 101LowExcellent for a wide range of temperatures; often used with water.[1]
Toluene 111LowGood for higher temperatures and anhydrous conditions.
Tetrahydrofuran (THF) 66ModerateGood for lower temperature reactions; often used anhydrously.[3]
Acetonitrile (MeCN) 82HighPolar, can influence catalyst activity.[15]
Dimethylformamide (DMF) 153HighHigh boiling point, good solvating power, but can be difficult to remove.
Experimental Protocols & Methodologies
Mandatory Best Practice: Setting Up an Air-Sensitive Reaction

The exclusion of oxygen is critical for the success of this reaction.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) and stir bar at >120 °C for at least 4 hours, then allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line or a manifold providing an inert gas (argon or nitrogen).

  • Evacuate-Backfill Cycle: Evacuate the assembled glassware under vacuum until the pressure is low (<1 Torr). Then, backfill the system with the inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground and dried.

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a prepared, inerted Schlenk flask, add the aryl halide, this compound, and the base.

  • Add the palladium precatalyst and ligand (if separate) to the flask under a positive flow of inert gas.

  • Via syringe, add the degassed anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations: Understanding the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid Ar'B(OH)₂ Boronate Boronate 'ate' complex [Ar'B(OH)₃]⁻ ArBOH->Boronate + Base Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check1 Check Reagent Quality & Inert Atmosphere Start->Check1 Check2 Is Protodeboronation Observed? Check1->Check2 OptimizeBase Optimize Base: 1. K₃PO₄ (anhydrous) 2. KF (anhydrous) 3. Cs₂CO₃ Check2->OptimizeBase No UseEster Use Boronic Ester (Pinacol or MIDA) Check2->UseEster Yes OptimizeSolvent Optimize Solvent: 1. Anhydrous Dioxane/THF 2. Anhydrous Toluene OptimizeBase->OptimizeSolvent OptimizeCatalyst Optimize Catalyst System: - Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading OptimizeSolvent->OptimizeCatalyst Success Reaction Optimized OptimizeCatalyst->Success UseEster->OptimizeBase

Caption: A logical workflow for troubleshooting low-yield reactions.

Competing Reaction Pathways

Competing_Pathways Start This compound + Base Boronate Boronate 'ate' complex Start->Boronate Productive Productive Pathway: Transmetalation FinalProduct Desired Biaryl Product Productive->FinalProduct SideReaction Side Reaction: Protodeboronation SideProduct 5-Chloropyridine SideReaction->SideProduct Boronate->Productive Reacts with (Ar-Pd-X)L₂ Boronate->SideReaction Reacts with Proton Source (H₂O)

Caption: Competition between productive coupling and protodeboronation.

References

Technical Support Center: Enhancing the Reactivity of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for chemists and researchers utilizing 5-Chloropyridine-2-boronic acid in their synthetic endeavors. Recognizing the unique challenges this substrate presents, particularly in Suzuki-Miyaura cross-coupling reactions, we provide a comprehensive framework for troubleshooting common issues, optimizing reaction conditions, and understanding the underlying chemical principles that govern its reactivity.

Section 1: The Core Challenge: Understanding and Overcoming Protodeboronation

The primary obstacle to the successful application of 2-pyridylboronic acids, including the 5-chloro derivative, is their pronounced susceptibility to protodeboronation. This deleterious side reaction cleaves the crucial carbon-boron bond, replacing it with a carbon-hydrogen bond, which terminates the productive cross-coupling pathway and significantly reduces yields.

FAQ 1: What is protodeboronation and why is this compound so prone to it?

Protodeboronation is the protonolysis of the C–B bond. For 2-pyridylboronic acids, the mechanism is distinct from that of simple arylboronic acids. Under neutral pH conditions, the molecule can exist as a zwitterion, with a positively charged pyridinium nitrogen and a negatively charged boronate. This zwitterionic intermediate is highly unstable and can undergo rapid, unimolecular fragmentation to yield 5-chloropyridine, effectively removing the boronic acid from the reaction mixture.[1]

Diagram 1: Protodeboronation Mechanism of 2-Pyridylboronic Acid

protodeboronation cluster_main Protodeboronation Pathway BoronicAcid This compound (R-B(OH)2) Zwitterion Zwitterionic Intermediate (Rapid Decomposition) BoronicAcid->Zwitterion Neutral pH Product 5-Chloropyridine (Byproduct) + B(OH)3 Zwitterion->Product Fragmentation

Caption: The zwitterion-mediated pathway for protodeboronation in 2-pyridylboronic acids.

FAQ 2: How can I prevent or minimize protodeboronation?

The most effective strategy is to prevent the accumulation of the unstable boronic acid in the reaction medium. This is best achieved by converting it into a more stable derivative that slowly releases the active boronic acid in situ.

  • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline, and air-stable solids.[2] They are unreactive under standard Suzuki-Miyaura conditions until a slow hydrolysis, typically induced by an aqueous base, releases the boronic acid at a controlled rate. This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over protodeboronation.

  • Pinacol Boronate Esters: While generally more stable than the corresponding boronic acids, pinacol esters offer a moderate level of protection. They are a readily accessible alternative to MIDA esters and can be prepared by condensation of the boronic acid with pinacol.

Section 2: Troubleshooting and Optimization of Suzuki-Miyaura Reactions

Even when addressing protodeboronation, achieving high yields requires careful optimization of the reaction parameters. This section provides a question-and-answer guide to common problems.

FAQ 3: My reaction is sluggish or stalls. How do I choose the right catalyst and ligand?

The coupling of a chloropyridine requires a highly active catalyst to facilitate the oxidative addition of the relatively inert C-Cl bond.

  • Palladium Source: Standard Pd(II) sources like Pd(OAc)₂ or pre-formed Pd(0) sources like Pd₂(dba)₃ are effective. However, for consistency and high activity, modern pre-catalysts are recommended.

  • Ligand Selection: The ligand is critical. Electron-rich, bulky monodentate phosphine ligands are the gold standard for coupling aryl chlorides. They stabilize the Pd(0) center and promote the challenging oxidative addition step. Buchwald ligands such as SPhos , XPhos , and RuPhos are industry-standard choices for these transformations. N-heterocyclic carbene (NHC) ligands, found in pre-catalysts like PEPPSI™-IPr, also show excellent activity.[3]

FAQ 4: What is the optimal base and solvent system?

The base activates the boronic acid (or its ester precursor) for transmetalation, but an inappropriate choice can accelerate protodeboronation.

  • Base Selection: While strong bases can be effective, moderately weak inorganic bases are often a better choice to balance reactivity with stability. Potassium phosphate (K₃PO₄) is frequently the base of choice for challenging couplings as it provides a good balance of activity while minimizing side reactions.[4] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective.

  • Solvent System: A mixture of an aprotic organic solvent and water is typically required. The water is necessary to solubilize the inorganic base and facilitate the hydrolysis of the boronate ester (if used). Common solvent systems include Toluene/H₂O , Dioxane/H₂O , or THF/H₂O , often in ratios ranging from 4:1 to 10:1.

Section 3: Advanced Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl halide with this compound pinacol ester.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound pinacol ester, XPhos Pd G3, and K₃PO₄ to a dry reaction vessel containing a magnetic stir bar.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., 5:1 ratio) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it on a stirrer hotplate.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of this compound pinacol ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (MgSO₄, anhydrous, 1.5 equiv)

  • Diethyl ether

Procedure:

  • Combine Reagents: In a round-bottom flask, suspend this compound, pinacol, and anhydrous MgSO₄ in diethyl ether.

  • Stir: Stir the suspension vigorously at room temperature under an inert atmosphere for 24 hours.

  • Filtration: Filter the mixture to remove the solids (MgSO₄ and hydrated MgSO₄).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude pinacol ester, which can often be used without further purification. If necessary, it can be purified by recrystallization or chromatography.

Protocol 3: Preparation of 5-Chloropyridine-2-MIDA boronate

The synthesis of MIDA boronates from challenging heteroaryl bromides (a precursor to the boronic acid) has been reported and can be adapted. A general, high-temperature transligation method is effective.[2]

Materials:

  • 2-Bromo-5-chloropyridine (precursor)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • N-methyliminodiacetic acid (MIDA)

  • THF, DMSO

Procedure (Conceptual Outline):

  • Lithiation & Borylation: 2-Bromo-5-chloropyridine is lithiated at low temperature with n-BuLi and then quenched with triisopropyl borate to form a triisopropoxyborate salt intermediate.

  • Transligigation: The solution of the borate salt is then added to a hot solution (e.g., 115 °C) of MIDA in DMSO.

  • Work-up & Isolation: After cooling, the MIDA boronate can be isolated by filtration and precipitation. This method avoids the isolation of the unstable boronic acid.[2]

Section 4: Data-Driven Insights

While a comprehensive dataset for this compound is not available in a single source, the following table compiles typical conditions and expected outcomes for the coupling of challenging 2-chloropyridines, providing a valuable guide for optimization.

Table 1: Comparative Performance of Catalyst Systems for Coupling of 2-Chloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3.0)Toluene/H₂O1002-12>90%[4]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1004-18>90%General Buchwald
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)Dioxane/H₂O10012-2460-80%General
PEPPSI-IPr (2)IPr (NHC)K₂CO₃ (2.0)t-BuOH802-6>90%[3]

Yields are representative for related systems and will vary based on the specific coupling partners.

Section 5: Mechanistic Deep Dive

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-Cl L2 Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Both Ar'-B(OR)2 Base Transmetal Transmetalation PdII_Both->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-Cl ArBOH Ar'-B(OR)2 Base Base Product Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Overcoming homocoupling of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Chloropyridine-2-boronic acid. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of using this versatile reagent in cross-coupling reactions. Our goal is to provide you with the in-depth, field-tested insights needed to overcome common challenges, specifically the undesired homocoupling side reaction, ensuring the success and efficiency of your synthetic endeavors.

Introduction: The Challenge of Pyridylboronic Acids

This compound is a valuable building block in modern synthetic chemistry, particularly for introducing the 5-chloropyridin-2-yl moiety in the synthesis of pharmaceuticals and agrochemicals. However, its use in Suzuki-Miyaura coupling reactions is often plagued by a significant side reaction: oxidative homocoupling (also known as dimerization) to form 5,5'-dichloro-2,2'-bipyridine. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

This guide will dissect the mechanisms behind this side reaction and provide a structured approach to troubleshooting and protocol optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a particular problem for this compound?

A1: Homocoupling is the palladium-catalyzed self-coupling of two boronic acid molecules to form a symmetrical biaryl. This side reaction is a common issue for many boronic acids but is especially prevalent with electron-deficient heteroaromatic boronic acids like this compound. The electron-withdrawing nature of the pyridine ring and the chlorine atom makes the boronic acid more susceptible to protodeboronation and subsequent oxidative homocoupling under typical Suzuki-Miyaura conditions. The presence of oxygen and certain palladium catalyst systems can significantly promote this undesired pathway.

Q2: How does the choice of palladium catalyst influence the rate of homocoupling?

A2: The palladium source and its ancillary ligands are critical. Highly active, electron-rich phosphine ligands can sometimes accelerate the homocoupling pathway, especially at higher temperatures or with prolonged reaction times. For instance, while catalysts like Pd(PPh₃)₄ are common, they can be prone to promoting homocoupling under certain conditions. Often, more specialized catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can favor the desired cross-coupling over homocoupling by promoting a more efficient reductive elimination step.

Q3: Can the base and solvent system affect the formation of the homocoupling byproduct?

A3: Absolutely. The choice of base and solvent is crucial in controlling the equilibrium between the boronic acid and its more reactive boronate species.

  • Base: Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. However, an excessively strong base or high concentration can accelerate the degradation of the boronic acid and promote homocoupling. The use of milder bases, such as K₃PO₄, or even organic bases in some instances, can be beneficial. The key is to find a base that is strong enough to facilitate transmetalation but not so strong that it promotes side reactions.

  • Solvent: Aprotic solvents are generally preferred. Protic solvents like water or alcohols can facilitate protodeboronation, a key step preceding homocoupling. While aqueous mixtures are common for solubility reasons, minimizing the water content or using solvent systems like dioxane/water or THF/water can often strike the right balance.

Q4: Is my this compound reagent the source of the problem?

A4: The quality and stability of the boronic acid reagent are paramount. Boronic acids, particularly heteroaromatic ones, can undergo dehydration to form boroxines (cyclic anhydrides). Boroxines can have different reactivity profiles and may be more prone to homocoupling. It is always recommended to use a high-purity reagent and, if necessary, to check for boroxine formation via techniques like ¹H NMR. Storing the reagent in a cool, dry, and dark place is essential for maintaining its integrity.

Part 2: Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with homocoupling during your reactions.

Initial Diagnosis: Is Homocoupling the Primary Issue?

Before optimizing, confirm that the low yield is due to homocoupling. Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify the presence of 5,5'-dichloro-2,2'-bipyridine.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing homocoupling.

G A High Homocoupling Observed B Step 1: Degas System Rigorously (Ar sparging, Freeze-Pump-Thaw) A->B C Still High Homocoupling? B->C D Step 2: Modify Reaction Conditions C->D Yes L Problem Resolved C->L No E Lower Temperature D->E F Screen Different Bases (e.g., K3PO4) D->F G Screen Different Solvents (e.g., Dioxane, Toluene) D->G H Still High Homocoupling? E->H F->H G->H I Step 3: Change Catalyst System H->I Yes H->L No J Use Buchwald Ligands (e.g., SPhos, XPhos) I->J K Use PEPPSI-type Catalyst I->K J->L K->L

Caption: A decision tree for troubleshooting homocoupling.

Detailed Troubleshooting Steps

Issue 1: Reaction is sensitive to air.

  • Causality: The oxidative addition of the palladium(0) catalyst is a key step in the catalytic cycle. However, in the presence of oxygen, a competing pathway involving the oxidative dimerization of the boronic acid can occur. This is often a major contributor to homocoupling.

  • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Protocol: Degas the solvent thoroughly before use by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble the reaction glassware under a positive pressure of inert gas.

Issue 2: Suboptimal Base or Solvent Choice.

  • Causality: As discussed in the FAQs, an inappropriate base or solvent can accelerate side reactions. The goal is to facilitate the desired transmetalation without promoting protodeboronation or catalyst degradation.

  • Solution: Screen alternative bases and solvents.

    • Recommendation Table:

ParameterStandard Condition (Prone to Homocoupling)Recommended AlternativeRationale
Base Na₂CO₃, Cs₂CO₃ (2M aq. solution)K₃PO₄ (potassium phosphate)A milder base that is often effective in suppressing homocoupling of heteroaryl boronic acids.
Solvent DME, THF/H₂O1,4-Dioxane, TolueneAprotic solvents can minimize protodeboronation, a key step leading to homocoupling.

Issue 3: Catalyst System is not Optimal.

  • Causality: The ligand on the palladium center dictates the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A mismatch can lead to intermediates that are prone to side reactions.

  • Solution: Employ a more suitable catalyst system. For electron-deficient pyridylboronic acids, catalysts that promote a rapid reductive elimination step are often beneficial.

    • Recommended Catalysts:

      • Buchwald Palladacycle Precatalysts: Using a pre-formed Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) can be highly effective. These systems are designed for high reactivity and can often favor the desired cross-coupling pathway.

      • PEPPSI™-Type Catalysts: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) catalysts are also excellent choices for challenging coupling reactions. For example, PEPPSI-IPr is a commercially available and robust option.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound.

Reaction Scheme Overview

G cluster_reactants Reactants cluster_conditions Optimized Conditions cluster_products Products BoronicAcid This compound Plus1 + Catalyst Pd Precatalyst (e.g., SPhos Pd G3) ArylHalide Aryl Halide (Ar-X) Base Base (e.g., K3PO4) DesiredProduct Desired Product (Ar-Pyridine) Catalyst->DesiredProduct SideProduct Homocoupling Byproduct Catalyst->SideProduct Solvent Solvent (e.g., Dioxane) Temp Temperature (e.g., 80-100 °C) Plus2 +

Caption: Optimized Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (Ar-X) (1.1 equiv)

  • SPhos Pd G3 precatalyst (1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.1 equiv), this compound (1.0 equiv), potassium phosphate (2.0 equiv), SPhos Pd G3 precatalyst (e.g., 0.02 equiv), and additional SPhos ligand (e.g., 0.02 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should typically be around 0.1-0.2 M.

  • Heating: Place the reaction vessel in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any residual homocoupling byproduct and other impurities.

Stability of 5-Chloropyridine-2-boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloropyridine-2-boronic Acid

A Guide to Navigating Stability and Optimizing Reaction Outcomes

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges and make informed decisions during your research. This guide is structured as a series of questions and answers, addressing the most common issues encountered by researchers working with this versatile yet sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a heterocyclic organoboron compound with the molecular formula C₅H₅BClNO₂.[1] It serves as a crucial building block in synthetic organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] Its structure allows for the introduction of the 5-chloropyridin-2-yl moiety into complex molecules, a common scaffold in pharmaceuticals and advanced materials.

Q2: How should I properly store and handle this reagent to ensure its integrity?

Proper storage is the first line of defense against degradation. This compound should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[3][4] Like many boronic acids, it is susceptible to decomposition in the presence of moisture and heat. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. Always handle the solid in a fume hood, wearing appropriate personal protective equipment (PPE), as it is classified as a skin, eye, and respiratory irritant.[5]

Q3: What is the primary stability concern associated with this compound?

The most significant and frequently encountered stability issue is protodeboronation .[6] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your boronic acid into 5-chloropyridine.[6] This process consumes your nucleophile, leading to reduced yields and the formation of difficult-to-remove byproducts.[7] This undesired side reaction is highly dependent on the reaction conditions, especially pH.[6][8]

Q4: Why are 2-pyridinylboronic acids, like this one, particularly susceptible to protodeboronation?

The instability of 2-pyridinylboronic acids is a well-documented challenge.[9] The primary reason is the presence of the basic nitrogen atom at the 2-position, adjacent to the boronic acid group. Under neutral pH conditions, this arrangement facilitates the formation of a zwitterionic intermediate.[8] This zwitterion is highly prone to a unimolecular fragmentation, leading to rapid protodeboronation.[6][8] This intrinsic pathway makes 2-pyridinylboronic acids significantly less stable than their 3- and 4-pyridinyl isomers or many simple aryl boronic acids.[8]

Troubleshooting Guide for Suzuki-Miyaura Reactions

Q5: My Suzuki-Miyaura reaction is giving low or no yield. What are the most probable causes?

Low yields when using this compound often trace back to reagent decomposition or suboptimal reaction conditions. Consider these possibilities:

  • Protodeboronation: This is the most common culprit. The conditions of your reaction (especially the choice of base and the presence of water) may be promoting the rapid decomposition of the boronic acid before it can participate in the catalytic cycle.[6][7]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[10][11]

  • Inefficient Oxidative Addition: If your coupling partner is an aryl chloride, the oxidative addition step can be sluggish compared to reactions with aryl bromides or iodides, allowing more time for the boronic acid to decompose.[7][11]

  • Impure Reagents: Ensure all reagents, especially the boronic acid and the base, are of high purity and anhydrous where specified.[11]

Q6: I strongly suspect protodeboronation. How can I confirm it, and what is the mechanistic basis?

To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a significant amount of 5-chloropyridine (mass corresponding to the loss of the B(OH)₂ group and addition of H) is a clear indicator.

The mechanism is highly pH-dependent. While both acid- and base-catalyzed pathways exist for simple aryl boronic acids, the key pathway for 2-pyridinylboronic acids at neutral pH involves the zwitterionic species, as illustrated below.[6][8]

Protodeboronation cluster_0 Mechanism of Protodeboronation for 2-Pyridinylboronic Acid Start This compound Zwitterion Zwitterionic Intermediate (Prone to decomposition) Start->Zwitterion Intramolecular proton transfer (neutral pH) Product 5-Chloropyridine (Protodeboronation Product) Zwitterion->Product Unimolecular Fragmentation + H₂O BoricAcid B(OH)₃

Caption: Protodeboronation via a zwitterionic intermediate.

Under strongly basic conditions, the mechanism shifts to involve the formation of a boronate anion, which can then be protonated by a proton source like water.[12][13] For electron-deficient systems, a pathway involving a transient aryl anion may also compete.[8][12]

Q7: How do I choose the right Base, Solvent, and Temperature to minimize decomposition?

The choice of reaction conditions is a delicate balance between promoting the desired cross-coupling and suppressing protodeboronation.

  • Base: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[11] However, strong aqueous bases can accelerate protodeboronation.[6][11]

    • Recommendation: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[14][15] Anhydrous conditions using bases like spray-dried KF can also be effective.[16]

  • Solvent: The solvent system must facilitate the dissolution of both organic and inorganic components.

    • Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, i-PrOH) is common.[10][17] The water is necessary to dissolve the base and facilitate boronate formation, but an excess can promote protodeboronation. Carefully titrating the amount of water is key.

  • Temperature: Higher temperatures accelerate both the desired reaction and decomposition pathways.

    • Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely.[10] Avoid prolonged heating, which can lead to complete degradation of the boronic acid.

ParameterEffect on Stability/ReactionRecommendation & Rationale
Base Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation.[6][13]Use weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. They are effective at forming the active boronate species with a lower risk of rapid decomposition.[14][15]
Solvent Excess water provides a proton source for protodeboronation.[6]Use a mixed solvent system (e.g., 4:1 Dioxane:H₂O).[10] This provides enough water to activate the base while limiting the proton source.
Temperature High heat accelerates all reactions, including decomposition.[18]Use the lowest temperature that gives a reasonable reaction rate (typically 80-100 °C). Microwave-assisted protocols can shorten reaction times, minimizing thermal decomposition.[19]
Atmosphere Oxygen can lead to oxidative degradation and promote homocoupling of the boronic acid.[7][20]Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.
Q8: What other side reactions should I be aware of?

Besides protodeboronation, two other common side reactions can reduce your yield:

  • Homocoupling: Two molecules of the boronic acid couple to form 2,2'-bi(5-chloropyridine). This is often promoted by the presence of oxygen or an excess of palladium catalyst.[7]

  • Dehalogenation: The starting aryl halide partner is reduced, replacing the halogen with a hydrogen atom. This can become competitive if the transmetalation step is slow.[7]

Q9: Are there more stable alternatives to using the free boronic acid directly?

Absolutely. This is often the most effective strategy for challenging couplings. Converting the boronic acid to a more stable derivative that can "slowly release" the active species in situ can dramatically improve yields.[6][15]

The most successful approach involves using N-methyliminodiacetic acid (MIDA) boronates .[9][15] this compound MIDA ester is a crystalline, air-stable solid that can be stored on the benchtop.[9] Under the reaction conditions (with a mild base like K₃PO₄ and water), it slowly hydrolyzes to release the boronic acid at a low concentration.[15] If the rate of release is slower than the rate of cross-coupling, the concentration of the unstable free boronic acid remains low, minimizing decomposition.[9][15]

SlowRelease cluster_1 Slow-Release Cross-Coupling Strategy MIDA Stable MIDA Boronate (Bench-stable Reagent) BA Free Boronic Acid (Low Concentration, Unstable) MIDA->BA Slow Hydrolysis (Rate-Controlled Release) Product Desired Cross-Coupled Product BA->Product Fast Cross-Coupling (k_coupling) Decomp Protodeboronation (Side Reaction) BA->Decomp Decomposition (k_decomp) note Key Principle: k_coupling > k_decomp [Boronic Acid] remains low

Caption: Slow-release strategy to minimize decomposition.

Other stable derivatives include potassium trifluoroborate salts and pinacol esters, though MIDA boronates have shown exceptional utility for highly unstable heteroaryl systems.[6][15]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling Using this compound

This protocol is designed to minimize protodeboronation by using a weaker base and carefully controlled conditions.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or reaction vial with a stir bar

Procedure:

  • Setup: Add the aryl halide, this compound, K₂CO₃, and palladium catalyst to a dry Schlenk flask under an inert atmosphere (Argon).

  • Solvent Degassing: Separately, degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Initiation: Add the degassed solvent to the flask via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the boronic acid's instability, aim for the shortest reaction time possible.

  • Workup: Once the reaction is complete (or consumption of starting material stalls), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling via MIDA Boronate

This protocol is highly recommended for challenging coupling partners where the free boronic acid fails.[15]

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound MIDA ester (1.2 equiv)

  • Palladium Catalyst/Ligand System (e.g., Pd(OAc)₂ / SPhos, 5 mol%)

  • Potassium Phosphate (K₃PO₄, 7.5 equiv)

  • 1,4-Dioxane and Water (5:1 ratio)

  • Reaction vial with a stir bar

Procedure:

  • Setup: To a reaction vial, add the aryl halide, MIDA boronate, K₃PO₄, palladium acetate, and SPhos ligand.

  • Solvent Addition: Add the 1,4-dioxane/water (5:1) solvent mixture.

  • Atmosphere: Seal the vial and purge with argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring. The lower temperature and specific conditions are optimized for the slow release of the boronic acid.[15]

  • Monitoring & Workup: Monitor the reaction over a longer period (e.g., 6-12 hours). The workup and purification are similar to Protocol 1.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of 5-Chloropyridine-2-boronic acid in Modern Synthesis

This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The presence of both a reactive boronic acid moiety and a modifiable chloropyridine ring makes it a versatile reagent.

Given its role as a key starting material, the purity and structural integrity of this compound are paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product. This guide provides a comparative overview of the essential analytical methods for its comprehensive characterization, offering insights into the rationale behind method selection and data interpretation.

The Analytical Challenge: Understanding the Nature of Boronic Acids

Boronic acids, including this compound, present unique analytical challenges. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. This transformation can complicate analysis and misrepresent the purity of the sample. Therefore, the choice of analytical technique and experimental conditions is crucial to obtain accurate and reproducible results.

Core Analytical Techniques for Characterization

A multi-pronged analytical approach is essential for the robust characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). Each method provides unique and complementary information regarding the identity, purity, and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected Spectroscopic Data (Illustrative)

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The boronic acid protons often appear as a broad singlet, and its chemical shift can be variable due to exchange with residual water in the solvent.

  • δ ~8.6 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C6, ortho to the nitrogen.

  • δ ~8.0 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): Proton at C4, meta to both nitrogen and chlorine.

  • δ ~7.6 ppm (d, J ≈ 8.0 Hz, 1H): Proton at C3, ortho to the boronic acid group.

  • δ ~8.3 ppm (s, broad, 2H): B(OH)₂ protons.

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon attached to the boron atom may show a broader signal due to the quadrupolar nature of the boron nucleus.

  • δ ~151.0 ppm: C6

  • δ ~140.0 ppm: C4

  • δ ~135.0 ppm: C5 (attached to Cl)

  • δ ~125.0 ppm: C3

  • C2 (attached to Boron): The chemical shift for the carbon attached to boron is often difficult to observe due to quadrupolar broadening but is expected in the range of δ 130-145 ppm .

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable -OH protons.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr Transfer to NMR tube c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr Transfer to NMR tube processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration interpretation Structural Elucidation integration->interpretation

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination and Quantification

HPLC is an indispensable tool for assessing the purity of this compound and quantifying any impurities. A well-developed HPLC method can separate the main component from related substances, including starting materials, byproducts, and degradation products like boroxines.

Comparison of HPLC Methodologies
Method ParameterReverse-Phase HPLC (RP-HPLC)Alternative Approaches
Principle Separation based on hydrophobicity.Mixed-mode or ion-exchange chromatography.
Stationary Phase C18 or C8 silica-based columns are most common.Columns with both hydrophobic and ion-exchange functionalities.
Mobile Phase Typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).Mobile phases tailored to the specific mixed-mode column chemistry.
Advantages Widely applicable, robust, and reproducible. Excellent for separating compounds with moderate polarity differences.Can provide better retention and separation for highly polar or ionic compounds.
Considerations The pH of the mobile phase is critical for boronic acids to ensure good peak shape and prevent on-column degradation.Method development can be more complex.
Illustrative HPLC Method and Expected Data

A typical RP-HPLC method for this compound would yield a chromatogram with a major peak for the main compound and potentially minor peaks for impurities.

Table 1: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Under these conditions, this compound is expected to elute with a retention time of approximately 5-7 minutes. A purity of ≥95% is common for commercial-grade material, as indicated by Certificates of Analysis.

Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).

    • From the stock solution, prepare working standards and sample solutions at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup and Equilibration:

    • Install the specified column and set the column oven temperature.

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock prep_working Dilute to 0.1 mg/mL prep_stock->prep_working equilibration System Equilibration prep_working->equilibration Load into Autosampler injection Inject Blank, Standards, Sample equilibration->injection integration Peak Integration injection->integration calculation Purity Calculation (Area %) integration->calculation

Mass Spectrometry (MS): Confirming Molecular Weight and Investigating Fragmentation

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for identifying unknown impurities.

Expected Mass Spectrometry Data

The molecular weight of this compound (C₅H₅BClNO₂) is 157.36 g/mol .[2][3]

  • Electrospray Ionization (ESI) - Positive Mode: The protonated molecule [M+H]⁺ is expected at m/z 158. The presence of chlorine will result in a characteristic isotopic pattern with a peak at m/z 160 with approximately one-third the intensity of the m/z 158 peak.

  • ESI - Negative Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 156.

  • Fragmentation: Common fragmentation pathways for boronic acids can involve the loss of water (H₂O) or the boronic acid group (B(OH)₂). For this compound, fragmentation of the pyridine ring is also possible.

Experimental Protocol for LC-MS Analysis
  • LC Method: Utilize the HPLC method described previously.

  • MS Interface: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

  • MS Parameters (Illustrative):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Acquire mass spectra across the elution profile of the main peak and any impurity peaks.

    • Analyze the spectra to confirm the molecular weight and propose structures for any observed impurities based on their mass-to-charge ratios and fragmentation patterns.

Thermal Analysis (TGA/DSC): Assessing Stability and Thermal Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and potential for degradation of this compound.

Expected Thermal Behavior
  • DSC: A sharp endothermic peak corresponding to the melting point of the compound is expected. Certificates of Analysis often report a melting point in the range of 122-124 °C.

  • TGA: Boronic acids can undergo dehydration to form boroxines upon heating. A TGA thermogram may show an initial weight loss corresponding to the loss of water molecules. At higher temperatures, further decomposition of the organic structure will occur.

Experimental Protocol for Thermal Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).

  • Instrumentation: Use a calibrated TGA or DSC instrument.

  • TGA Method:

    • Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • Determine the melting point from the peak of the endotherm in the DSC curve.

Comparative Summary of Analytical Techniques

Table 2: Comparison of Key Analytical Methods

TechniquePrimary Information ProvidedKey AdvantagesLimitations
NMR Unambiguous structure, identification of functional groupsProvides the most detailed structural information.Lower sensitivity compared to MS, requires higher sample amounts.
HPLC Purity, quantification of impuritiesHigh precision and accuracy for quantitative analysis, robust.Does not provide definitive structural information on its own.
MS Molecular weight, structural information from fragmentationHigh sensitivity, can be coupled with HPLC for impurity identification.Isomeric compounds may not be distinguishable by MS alone.
Thermal Analysis Melting point, thermal stability, decomposition profileProvides information on physical properties and stability under thermal stress.Does not provide structural information.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique is sufficient for the complete characterization of this compound. A comprehensive understanding of its identity, purity, and stability can only be achieved through the strategic application of a combination of orthogonal techniques. NMR spectroscopy provides the definitive structural confirmation, while HPLC is the method of choice for accurate purity assessment. Mass spectrometry confirms the molecular weight and aids in impurity identification, and thermal analysis provides crucial information about its physical properties and thermal stability.

By employing this integrated analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

A Comparative Guide to HPLC Analysis of 5-Chloropyridine-2-boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyridine-based molecular scaffolds are indispensable building blocks. Among these, 5-Chloropyridine-2-boronic acid holds significant value, primarily as a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of medicinal chemistry.[1][2] The precise monitoring of these reactions is not merely a procedural step but a critical requirement for ensuring reaction optimization, defining impurity profiles, and guaranteeing the quality of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) remains the workhorse for this type of in-process control and final product analysis. However, the unique chemical nature of boronic acids presents specific analytical challenges, most notably their propensity to undergo on-column degradation or exist in equilibrium with various ester forms.[3][4] This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound and its reaction mixtures. We will dissect the causality behind experimental choices, compare alternative chromatographic approaches, and provide field-proven protocols to empower researchers with robust, reliable, and accurate analytical systems.

Part 1: The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC

The primary obstacle in the reversed-phase HPLC analysis of boronic acids and their corresponding esters (e.g., pinacol esters) is their susceptibility to hydrolysis.[5] This is not just a pre-analysis sample stability issue; it can occur directly on the column during the analytical run, leading to inaccurate quantification of reaction components.

The key contributing factors are:

  • Aqueous Mobile Phases: The water content in typical reversed-phase mobile phases can drive the hydrolysis of boronate esters back to the parent boronic acid.[6]

  • Active Silanol Groups: Residual silanol groups on the surface of traditional silica-based HPLC columns can act as catalysts, accelerating this undesired on-column hydrolysis.[7]

  • Mobile Phase pH: The pH of the mobile phase can influence the stability of both the boronic acid and its esters.[7]

An effective HPLC method must therefore be designed not only to separate the starting materials, intermediates, and final product but also to mitigate these analytical artifacts to reflect the true composition of the reaction mixture.

Part 2: A Head-to-Head Comparison of HPLC Methodologies

The choice of an HPLC method is dictated by the specific analytical goal. Are you performing a rapid check for the consumption of starting material, or do you need to accurately quantify a labile boronate ester intermediate? Here, we compare three distinct approaches.

Method A: Conventional Low-pH Reversed-Phase HPLC

This is a standard approach often used as a starting point for reaction monitoring. It focuses on separating components based on hydrophobicity. In a typical Suzuki reaction, the starting boronic acid is the most polar, followed by the organohalide, with the final coupled product being the most non-polar and therefore most retained.

Expected Performance: This method is generally effective for tracking the disappearance of the this compound peak and the appearance of the product peak. However, it is poorly suited for reaction mixtures involving boronate ester intermediates, as the acidic, aqueous conditions will likely cause significant on-column hydrolysis, leading to an overestimation of the boronic acid.[8]

Best Suited For: Rapid, qualitative reaction progress monitoring where the primary goal is to confirm the consumption of the boronic acid starting material.

Method B: Hydrolysis-Minimizing Reversed-Phase HPLC

This optimized method directly addresses the stability issues of boronic acid derivatives by making strategic choices in the column and mobile phase chemistry. Research has shown that columns with low residual silanol activity are critical for preventing on-column degradation.[3][8]

Expected Performance: By using an end-capped column with low silanol activity (like a Waters XTerra MS C18) and avoiding acidic pH modifiers, this method provides a much more accurate snapshot of the reaction mixture.[3][6] It minimizes the analytical artifacts of hydrolysis, allowing for reliable quantification of both the boronic acid and any ester intermediates.

Best Suited For: Accurate purity determination, quantitative analysis of reaction kinetics, and characterization of mixtures containing boronate esters.

Method C: Mixed-Mode Chromatography

This advanced technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics. A column like the SIELC Primesep P can provide unique selectivity by interacting with analytes via hydrophobic and ion-exchange mechanisms.[9]

Expected Performance: This approach can offer enhanced retention and improved peak shape for the highly polar and ionizable this compound, which may have poor retention on traditional C18 columns. The alternative selectivity can also be beneficial in resolving complex impurity profiles.

Best Suited For: Challenging separations where traditional reversed-phase methods fail to provide adequate retention or resolution of the polar boronic acid from other polar components or the solvent front.

Parameter Method A: Conventional RP-HPLC Method B: Hydrolysis-Minimizing RP-HPLC Method C: Mixed-Mode HPLC
Primary Goal Rapid reaction trackingAccurate, quantitative analysisEnhanced retention of polar analytes
Column Chemistry Standard C18, C8C18 with low silanol activity (e.g., Waters XTerra MS C18)[6][8]Reversed-phase and ion-exchange (e.g., SIELC Primesep P)[9]
Mobile Phase ACN/Water with Acid (Formic, Phosphoric)[10]ACN/Water (no pH modifier)[3][8]ACN/Water with Acid or Buffer
Key Advantage Simple, widely availableMinimizes on-column hydrolysis, high accuracyUnique selectivity, improved peak shape for boronic acid
Key Limitation Prone to causing hydrolysis of esters[5]Requires specific column selectionMore complex method development
Citation [10][3][6][8][9]

Part 3: UPLC vs. HPLC: A Performance-Based Alternative

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC, utilizing columns with sub-2-micron particles and instrumentation capable of handling much higher system pressures.[11]

The Core Advantages of UPLC:

  • Speed: UPLC analyses are significantly faster, often reducing run times from 15-20 minutes to under 5 minutes.[6][12] This high throughput is invaluable in a drug development setting. For boronic acid analysis, this speed also critically reduces the residence time of labile compounds on the column, further minimizing the risk of on-column degradation.[6]

  • Resolution & Sensitivity: The smaller particle size leads to sharper, narrower peaks, which provides superior resolution between closely eluting compounds and enhances sensitivity for detecting low-level impurities.[11][13]

While HPLC is a robust and reliable technique, UPLC offers a clear performance advantage for the analysis of complex and potentially unstable reaction mixtures, making it the preferred choice for high-throughput screening and detailed kinetic studies.[13]

Part 4: Practical Application: Monitoring a Suzuki-Miyaura Coupling Reaction

Here, we provide a detailed workflow and protocol for monitoring a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide using the superior Hydrolysis-Minimizing RP-HPLC method (Method B).

Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Sampling & Prep cluster_2 Analysis Phase A 1. Setup Reaction (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) B 2. Start Reaction (e.g., Heat to 80°C) A->B C 3. Withdraw Aliquot (e.g., 20 µL at t=0, 1h, 4h) B->C D 4. Quench Reaction (Dilute in Aprotic Solvent) C->D E 5. Filter Sample (0.22 µm Syringe Filter) D->E F 6. Inject onto HPLC System E->F G 7. Acquire Data (UV Detector) F->G H 8. Process Data (Integrate Peaks, Calculate % Area) G->H

Caption: Workflow for HPLC monitoring of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: HPLC Method B

This protocol is designed to ensure the accurate analysis of the reaction mixture by minimizing on-column hydrolysis of any potential boronate ester intermediates.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/PDA detector.

    • Analytical Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[6][8]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient Program:

      • 0.0 min: 20% B

      • 15.0 min: 80% B

      • 16.0 min: 20% B

      • 20.0 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C[8]

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • At each time point, withdraw a ~20 µL aliquot of the reaction mixture.

    • Immediately quench and dilute the aliquot in 1.0 mL of 100% Acetonitrile . Using an aprotic diluent is crucial to prevent hydrolysis prior to injection.[3][8]

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) into an HPLC vial.

  • Causality of Choices:

    • Column: The XTerra MS C18 is a hybrid particle column with inherently low silanol activity, which is the most critical parameter for preventing on-column hydrolysis.[7][8]

    • Mobile Phase: The absence of a strong acid modifier (like TFA or formic acid) further protects labile boronate esters from degradation during the separation.[3]

    • Diluent: Preparing the sample in 100% ACN ensures pre-injection stability, providing a true representation of the reaction mixture at the time of sampling.[8]

Data Presentation and Interpretation

The progress of the reaction can be monitored by observing the change in the relative peak areas of the reactants and the product over time.

Time Point This compound (% Area) Aryl Bromide (% Area) Coupled Product (% Area)
0 hours45.254.10.1
2 hours21.528.349.5
6 hours1.83.593.2
24 hours< 0.10.298.5

Note: Data is representative and intended for illustrative purposes.

This quantitative data allows the researcher to determine the reaction endpoint, calculate conversion rates, and identify if the reaction has stalled.[1] The use of an internal standard is recommended for the most accurate kinetic analysis.

Conclusion

The successful HPLC analysis of this compound reaction mixtures is critically dependent on a deep understanding of the analyte's chemical stability. While conventional reversed-phase methods can serve for basic reaction tracking, they carry a significant risk of generating misleading data due to on-column hydrolysis. By employing a scientifically-grounded approach—utilizing columns with low silanol activity, appropriate mobile phases, and aprotic sample diluents—researchers can build a self-validating and trustworthy analytical system. For laboratories focused on high-throughput and efficiency, transitioning to UPLC technology offers substantial benefits in speed and resolution. Ultimately, the choice of method should be a deliberate one, aligned with the specific analytical requirements to ensure data integrity from discovery through to production.

References

A Comparative Guide to the NMR Spectroscopy of 5-Chloropyridine-2-boronic acid and its Suzuki-Miyaura Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Chloropyridine-2-boronic acid, a pivotal reagent in modern synthetic chemistry. We will explore the expected spectral features of this starting material and compare them with the experimentally determined NMR data of its subsequent products from Suzuki-Miyaura cross-coupling reactions. This objective comparison, supported by experimental protocols and data, is designed to equip researchers, scientists, and drug development professionals with the practical insights needed for reaction monitoring and structural elucidation.

The Significance of this compound in Synthesis

This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structure, featuring a pyridine ring with a chlorine atom at the 5-position and a boronic acid at the 2-position, allows for the strategic synthesis of complex biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2] Understanding the NMR signature of this molecule and how it transforms upon reaction is fundamental for confirming successful coupling and ensuring the purity of the desired products.

NMR Spectroscopic Profile of this compound

While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs. Certificates of Analysis for this compound routinely confirm its structure via ¹H-NMR, indicating that its spectral features are well-defined and consistent.[3]

Predicted ¹H-NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • H6: This proton, being ortho to the nitrogen, is expected to be the most deshielded and appear as a doublet at the lowest field.

  • H4: This proton is situated between the chlorine and the carbon bearing the boronic acid group. It will likely appear as a doublet of doublets due to coupling with both H3 and H6.

  • H3: This proton, adjacent to the boronic acid group, will also be a doublet of doublets.

The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, sometimes leading to their disappearance or a very broad, inconspicuous signal.

Predicted ¹³C-NMR Spectrum

The ¹³C-NMR spectrum will display five signals for the pyridine ring carbons. The carbon attached to the boron (C2) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

¹¹B-NMR Spectroscopy: A Key Indicator

¹¹B-NMR is a powerful tool for studying boronic acids.[4] For this compound, the boron atom is sp²-hybridized, which typically results in a broad signal in the ¹¹B-NMR spectrum around δ 25-33 ppm .[5] This chemical shift is a key diagnostic feature of the free boronic acid. Upon reaction or complexation, such as the formation of a boronate ester or a tetrahedral borate species, the boron atom becomes sp³-hybridized, leading to a significant upfield shift to approximately δ 5-15 ppm .[4] This clear distinction allows for straightforward monitoring of the reaction progress.

Comparative NMR Analysis: Pre- and Post-Suzuki-Miyaura Coupling

The true utility of NMR spectroscopy in this context is revealed when comparing the spectra of the starting material with its cross-coupled products. The Suzuki-Miyaura reaction of this compound with an aryl halide (Ar-X) results in the formation of a 2-aryl-5-chloropyridine. This transformation leads to predictable and informative changes in the NMR spectra.

Below, we compare the expected NMR data for this compound with the reported experimental data for two representative Suzuki-Miyaura coupling products: 2-(4-methoxyphenyl)-5-chloropyridine and 2-(4-(tert-butyl)phenyl)-5-chloropyridine .

Table 1: Comparative ¹H-NMR Data (Chemical Shifts in ppm)

Proton PositionThis compound (Predicted)2-(4-methoxyphenyl)-5-chloropyridine (Experimental)2-(4-(tert-butyl)phenyl)-5-chloropyridine (Experimental)
Pyridine H3 ~7.67.72 (d)7.70 (d)
Pyridine H4 ~7.87.82 (dd)7.80 (dd)
Pyridine H6 ~8.58.60 (d)8.62 (d)
Aryl Protons N/A7.95 (d), 6.98 (d)7.92 (d), 7.48 (d)
Other Protons B(OH)₂ (broad)3.85 (s, OCH₃)1.35 (s, C(CH₃)₃)

Table 2: Comparative ¹³C-NMR Data (Chemical Shifts in ppm)

Carbon PositionThis compound (Predicted)2-(4-methoxyphenyl)-5-chloropyridine (Experimental)2-(4-(tert-butyl)phenyl)-5-chloropyridine (Experimental)
Pyridine C2 ~155 (broad)158.4158.2
Pyridine C3 ~125120.8120.5
Pyridine C4 ~140138.9138.7
Pyridine C5 ~130132.6132.5
Pyridine C6 ~150149.3149.2
Aryl Carbons N/A161.2, 131.5, 128.4, 114.2153.1, 135.8, 126.8, 125.8
Other Carbons N/A55.4 (OCH₃)34.8 (C(CH₃)₃), 31.3 (C(CH₃)₃)
Analysis of Spectral Changes
  • Disappearance of the Boronic Acid Group: The most definitive evidence of a successful reaction is the complete disappearance of the B(OH)₂ proton signal in the ¹H-NMR spectrum and the characteristic sp² boron signal (around δ 30 ppm) in the ¹¹B-NMR spectrum.

  • Appearance of New Aromatic Signals: The ¹H and ¹³C-NMR spectra of the products clearly show the emergence of signals corresponding to the newly introduced aryl group. The splitting patterns and integration of these new signals confirm the structure of the biaryl product.

  • Shifts in Pyridine Proton Resonances: The chemical shifts of the remaining pyridine protons (H3, H4, and H6) are altered due to the change in the electronic environment upon replacing the boronic acid with an aryl group. These shifts, though often subtle, are consistent and diagnostic.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

NMR Sample Preparation for Boronic Acids

Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex and confusing NMR spectra. To mitigate this, specific sample preparation techniques are crucial.

  • Solvent Selection: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a deuterated solvent. For boronic acids, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often preferred over chloroform-d (CDCl₃) as they can help break up the boroxine trimers, leading to sharper and more easily interpretable spectra.

  • Tube Selection: For ¹¹B-NMR, it is highly recommended to use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass contains boron and will produce a broad background signal that can obscure the signal from the sample.[6]

  • Moisture Sensitivity: While some water can be tolerated and even beneficial in breaking up boroxines, excessive moisture should be avoided. Use dry solvents and handle the sample appropriately if it is sensitive to hydrolysis.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2 equivalents).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol, or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For in-situ monitoring, ¹¹B-NMR can be used to observe the disappearance of the starting boronic acid signal.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Transformation

The following diagrams illustrate the Suzuki-Miyaura coupling reaction and the corresponding conceptual shift in the NMR analysis.

Suzuki_Coupling cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_product Product 5-Cl-Py-2-BA This compound Pd_cat Pd(0) Catalyst + Base 5-Cl-Py-2-BA->Pd_cat Transmetalation Ar-X Aryl Halide Ar-X->Pd_cat Oxidative Addition Coupled_Product 2-Aryl-5-chloropyridine Pd_cat->Coupled_Product Reductive Elimination

Caption: Workflow of the Suzuki-Miyaura Coupling Reaction.

NMR_Comparison cluster_starting_material NMR of Starting Material cluster_product_nmr NMR of Product SM_H ¹H-NMR: - Pyridine signals - Broad B(OH)₂ signal P_H ¹H-NMR: - Shifted pyridine signals - New aryl proton signals - Disappearance of B(OH)₂ SM_H->P_H Reaction Progress SM_B ¹¹B-NMR: - Broad signal at ~30 ppm (sp² Boron) P_B ¹¹B-NMR: - Disappearance of signal at ~30 ppm SM_B->P_B Reaction Progress

Caption: Conceptual Comparison of NMR Spectra Before and After Reaction.

Conclusion

NMR spectroscopy is an indispensable tool for characterizing this compound and its reaction products. A comparative analysis of the ¹H, ¹³C, and particularly the ¹¹B-NMR spectra before and after a Suzuki-Miyaura coupling provides unambiguous evidence of a successful transformation. By understanding the expected spectral features and the changes that occur upon reaction, researchers can confidently monitor their syntheses, confirm the structure of their target molecules, and ensure the purity of their compounds, thereby accelerating the pace of research and development.

References

A Senior Application Scientist's Guide to Pyridylboronic Acids: A Comparative Analysis of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyridylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of pharmaceutical discovery and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount. Within the vast arsenal of reagents for this transformation, pyridylboronic acids are of exceptional importance, serving as key building blocks for introducing the ubiquitous pyridine motif into target molecules.[3] The pyridine ring is a privileged structure in drug design, valued for its ability to modulate aqueous solubility, engage in hydrogen bonding, and coordinate to metal centers in metalloenzymes.

However, not all pyridylboronic acids are created equal. Their stability, reactivity, and ultimate success in a coupling reaction are exquisitely sensitive to the substitution pattern on the pyridine ring and the position of the boronic acid moiety. This guide provides an in-depth comparison of 5-Chloropyridine-2-boronic acid with other structurally significant pyridylboronic acids. We will explore how electronic and steric factors govern their performance, present supporting experimental data, and provide robust protocols to empower researchers in their synthetic endeavors.

Understanding the Subject: this compound

This compound is an organoboron compound featuring a boronic acid group at the 2-position and a chlorine atom at the 5-position of the pyridine ring.[4]

  • Molecular Formula: C₅H₅BClNO₂[5][6]

  • Molecular Weight: 157.36 g/mol [5][6]

  • Appearance: Typically a white to off-white solid.[4]

The unique positioning of its functional groups dictates its chemical personality. The boronic acid at the 2-position places it directly adjacent to the ring nitrogen, a feature that introduces significant challenges, primarily a high susceptibility to protodeboronation (the undesired cleavage of the C-B bond).[7][8][9] The chlorine atom at the 5-position acts as an electron-withdrawing group (EWG) through induction, which decreases the electron density of the pyridine ring. This electronic modification has a direct impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10]

Comparative Analysis: Reactivity and Stability

To fully appreciate the characteristics of this compound, we must compare it to its peers. We have selected three other key pyridylboronic acids for this analysis: the parent Pyridine-2-boronic acid , the isomeric Pyridine-3-boronic acid , and an electron-rich analogue, 2-Methoxy-5-pyridylboronic acid .

The "2-Pyridyl Problem": An Inherent Instability

A fundamental challenge shared by this compound and its parent, Pyridine-2-boronic acid, is their inherent instability.[8] The proximity of the Lewis acidic boron center to the Lewis basic ring nitrogen facilitates rapid protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.[7][9] This decomposition pathway consumes the active reagent, leading to diminished yields and the formation of unwanted byproducts.

In contrast, Pyridine-3-boronic acid and Pyridine-4-boronic acid are significantly more stable. With the boronic acid group positioned further from the ring nitrogen, the intramolecular decomposition pathway is less favorable, making them more robust and often easier to handle and store.[11][12][13]

Electronic Effects on Reactivity

The transmetalation step in the Suzuki-Miyaura cycle involves the transfer of the organic group from boron to the palladium center. The rate of this step is influenced by the nucleophilicity of the carbon atom attached to boron.

  • Electron-Withdrawing Groups (EWGs): The chlorine atom in This compound reduces the electron density on the pyridine ring, making the pyridyl group less nucleophilic. This can slow the rate of transmetalation compared to unsubstituted analogues.[10]

  • Electron-Donating Groups (EDGs): Conversely, the methoxy group in 2-Methoxy-5-pyridylboronic acid increases the ring's electron density. This enhanced nucleophilicity can facilitate a more rapid transmetalation, often leading to higher reaction efficiency and yields under comparable conditions.[3][14]

While EWGs can slow transmetalation, the overall success of the reaction is a complex interplay of all steps in the catalytic cycle. The oxidative addition step, for instance, is often easier with electron-deficient coupling partners.[3] Therefore, a direct prediction of yield based solely on electronics is an oversimplification; experimental validation is crucial.

Experimental Data: A Head-to-Head Comparison

The following table summarizes yields from Suzuki-Miyaura coupling reactions involving various pyridylboronic acids, illustrating the practical consequences of the structural and electronic differences discussed. The data is adapted from a study by Parry et al., which provides a direct comparison under consistent reaction conditions.[3]

Boronic AcidCoupling PartnerProductYield (%)
2-Bromo-5-pyridylboronic acid3-Bromoquinoline5-(Quinolin-3-yl)-2-bromopyridine32
2-Chloro-5-pyridylboronic acid 3-Bromoquinoline5-(Quinolin-3-yl)-2-chloropyridine78
2-Methoxy-5-pyridylboronic acid3-Bromoquinoline5-(Quinolin-3-yl)-2-methoxypyridine90
2-Chloro-5-pyridylboronic acid 2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridine69
2-Methoxy-5-pyridylboronic acid2-Bromopyridine2-Methoxy-5-(pyridin-2-yl)pyridine82
2-Chloro-5-pyridylboronic acid 5-Bromopyrimidine2-Chloro-5-(pyrimidin-5-yl)pyridine40
2-Methoxy-5-pyridylboronic acid5-Bromopyrimidine2-Methoxy-5-(pyrimidin-5-yl)pyridine52

Analysis of Experimental Data: The results clearly demonstrate that the electron-donating methoxy group consistently leads to higher yields compared to the electron-withdrawing chloro and bromo substituents.[3] This supports the hypothesis that enhanced nucleophilicity of the boronic acid partner facilitates the cross-coupling reaction. Notably, 2-Chloro-5-pyridylboronic acid still proves to be a highly effective reagent, delivering good to excellent yields, particularly with quinoline and pyridine coupling partners.[3]

Workflow & Experimental Protocols

Successful application of these reagents requires carefully optimized protocols. Below is a generalized workflow and a representative experimental procedure for a Suzuki-Miyaura coupling reaction.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Pyridylboronic Acid - Aryl Halide - Palladium Catalyst - Ligand (if needed) - Base glassware Prepare Glassware: - Oven-dry Schlenk tube - Add stir bar setup Assemble Reaction: - Add solids to tube - Purge with Inert Gas (N₂ or Ar) glassware->setup solvent Add Degassed Solvents and Reagents setup->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool to RT Quench Reaction monitor->quench extract Perform Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example adapted from procedures reported in the literature and should be optimized for specific substrates.[3][14]

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq.), the pyridylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Dioxane/Water or DMF) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

The Causality Behind Experimental Choices

  • Choice of Base: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is critical. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2][15] The choice of base can influence reaction rates and suppress side reactions; stronger bases are sometimes required for less reactive substrates.

  • Choice of Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ are effective for many reactions, challenging couplings (especially with aryl chlorides or hindered substrates) often require more sophisticated ligands (e.g., Buchwald or Fuphos-type ligands).[16] These bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[2]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[17] The choice of solvent can significantly impact reaction kinetics and solubility.

Advanced Strategies: Overcoming Instability with Boronic Acid Surrogates

Given the inherent instability of 2-pyridylboronic acids, several more robust surrogates have been developed. These reagents are designed for enhanced benchtop stability and provide a slow, controlled release of the active boronic acid under reaction conditions, mitigating premature decomposition.

G cluster_reagents Stable Boron Reagents cluster_release In Situ Release BoronicAcid Boronic Acid R-B(OH)₂ (Unstable) ActiveSpecies Active Boronic Acid / Boronate [R-B(OH)₃]⁻ (For Cross-Coupling) BoronicAcid:f0->ActiveSpecies:f0 Activation (Base) Trifluoroborate Trifluoroborate R-BF₃⁻K⁺ (Air-Stable Solid) Trifluoroborate:f0->ActiveSpecies:f0 Hydrolysis (Base) PinacolEster Pinacol Ester R-B(pin) (Stable to Chromatography) PinacolEster:f0->ActiveSpecies:f0 Hydrolysis (Base) MIDA_Boronate MIDA Boronate R-B(MIDA) (Highly Stable, Crystalline) MIDA_Boronate:f0->ActiveSpecies:f0 Slow Hydrolysis (Base, H₂O)

References

The Critical Choice: A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Chloropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to the pharmaceutical and materials science industries.[1][2] The coupling of heteroaryl chlorides, such as 5-chloropyridine-2-boronic acid, presents a unique set of challenges due to the electronic properties and potential for catalyst inhibition by the pyridine nitrogen.[3] This guide offers an in-depth comparison of the efficacy of various palladium catalysts for this specific transformation, providing researchers, scientists, and drug development professionals with the critical data and insights necessary to select the optimal catalytic system.

Introduction: The Challenge of Chloropyridine Coupling

Historically, the Suzuki-Miyaura coupling of aryl chlorides has been a significant hurdle in synthetic chemistry.[4][5] Compared to their bromide and iodide counterparts, aryl chlorides are more cost-effective and readily available, yet their lower reactivity has traditionally limited their application.[6] The coupling of chloropyridines introduces further complexity due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, which can interact with the palladium center and impede the catalytic cycle.[3] However, significant advancements in ligand design and catalyst development have led to highly efficient systems capable of overcoming these challenges.[7]

Comparing the Contenders: A Data-Driven Analysis

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is profoundly influenced by the ligand sphere surrounding the palladium atom, the reaction conditions, and the choice of base and solvent. Below, we present a comparative analysis of several classes of palladium catalysts, supported by representative experimental data.

Table 1: Performance Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2440-605
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>952
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KFTHF501285-952

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.

Delving Deeper: Catalyst Classes and Their Mechanisms

Traditional Phosphine Ligands: The Workhorse with Limitations

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst for Suzuki-Miyaura couplings.[8][9] While effective for more reactive aryl bromides and iodides, its performance with less reactive aryl chlorides, especially heteroaryl chlorides, is often moderate.[5][6] The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition, the rate-limiting step for aryl chlorides.[7] This often necessitates higher catalyst loadings and elevated temperatures, resulting in lower yields and the potential for side reactions.[10]

Buchwald Ligands: A Paradigm Shift in Efficiency

The development of bulky, electron-rich biaryl monophosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field of palladium-catalyzed cross-coupling.[7][11][12] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) significantly enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[12] The steric bulk of these ligands promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-rich nature facilitates the oxidative addition of the C-Cl bond.[7] This leads to dramatically improved yields, lower catalyst loadings, and milder reaction conditions, even for challenging substrates like chloropyridines.[13][14]

N-Heterocyclic Carbenes (NHCs): Robust and Highly Active Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[15] Their strong σ-donating ability and steric hindrance create highly stable and active palladium complexes.[15] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an NHC ligand, are particularly noteworthy.[15][16] The PEPPSI™-IPr catalyst, for example, demonstrates exceptional activity and stability, allowing for the efficient coupling of a wide range of aryl chlorides, including 2- and 3-chloropyridine, often at lower temperatures and with shorter reaction times.[17]

Electron-Rich, Sterically Hindered Trialkylphosphines

Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) offer another effective strategy for the coupling of aryl chlorides.[18] The combination of significant steric bulk and strong electron-donating properties accelerates the key steps of the catalytic cycle. The use of palladium(0) precursors like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with these ligands provides a highly active catalytic system for the Suzuki coupling of chloropyrimidines and other heteroaryl chlorides.[18]

Experimental Protocols: A Practical Guide

To provide actionable insights, we present detailed, step-by-step methodologies for key experiments.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (SPhos Pd G3)

This protocol utilizes a third-generation Buchwald precatalyst, which offers enhanced air and moisture stability, simplifying the experimental setup.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane to the flask, followed by the SPhos Pd G3 precatalyst.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI™-IPr Catalyst

This protocol employs an N-heterocyclic carbene (NHC) palladium precatalyst, known for its high stability and activity.[15][17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Butanol (t-BuOH) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Catalyst Addition: Add tert-butanol to the flask, followed by the PEPPSI™-IPr catalyst.

  • Reaction: Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute with water. Extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Ar²-B(OR)₂ + Base PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product (Ar¹-Ar²) Product Ar¹-Ar² Ar1X Ar¹-X (5-Chloropyridine derivative) Ar2B Ar²-B(OR)₂ (Arylboronic acid) Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst Selection

Choosing the appropriate catalyst requires a systematic approach. The following workflow outlines a logical progression for catalyst screening and optimization.

Catalyst_Selection_Workflow start Define Coupling Partners (this compound + Arylboronic acid) lit_review Literature Review for Similar Substrates start->lit_review initial_screen Initial Catalyst Screen (e.g., Pd(PPh₃)₄, Buchwald, PEPPSI) lit_review->initial_screen analyze_results Analyze Initial Results (Yield, Reaction Time, Purity) initial_screen->analyze_results optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) analyze_results->optimize_conditions Good Yield troubleshoot Troubleshoot: - Reagent Purity - Inert Atmosphere - Different Ligand Class analyze_results->troubleshoot No/Low Yield no_product No/Low Yield good_yield Good Yield final_protocol Finalized Protocol optimize_conditions->final_protocol troubleshoot->initial_screen Re-screen

Figure 2: A logical workflow for selecting and optimizing a palladium catalyst.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a critical transformation in the synthesis of valuable chemical entities. While traditional palladium catalysts like Pd(PPh₃)₄ can effect this coupling, modern catalytic systems based on Buchwald ligands and N-heterocyclic carbenes offer vastly superior performance in terms of yield, reaction time, and catalyst loading. For researchers aiming for high efficiency and broad applicability, catalysts such as SPhos Pd G3 and PEPPSI™-IPr represent the current state-of-the-art. The continued development of novel ligands and precatalysts promises to further expand the capabilities of this indispensable reaction, enabling the synthesis of increasingly complex and functionalized molecules.

References

Quantifying the Purity of Synthesized 5-Chloropyridine-2-boronic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable synthetic chemistry. 5-Chloropyridine-2-boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] The presence of impurities, even at trace levels, can have significant downstream consequences, including reduced reaction yields, the formation of unwanted byproducts, and potential toxicity in the final drug substance. Therefore, robust and accurate quantification of the purity of this compound is not merely a quality control step but a critical component of the drug development process.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the purity of this compound. We will delve into the principles, strengths, and limitations of each method, supported by experimental data and detailed protocols to empower you to select the most appropriate strategy for your specific analytical needs.

The Challenge of Purity in Boronic Acids

The inherent chemical nature of boronic acids presents unique analytical challenges. A common impurity is the formation of a cyclic trimeric anhydride, known as a boroxine, through the dehydration of the boronic acid.[4] This equilibrium between the monomeric acid and the trimeric anhydride can complicate analytical results, particularly in techniques like NMR spectroscopy.[5][6] Other potential impurities stem from the synthetic route and can include starting materials like 2-bromo-5-chloropyridine, byproducts from incomplete reactions, or degradation products such as the protodeborylated 5-chloropyridine.[2][4]

A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the required sensitivity, the nature of the impurities to be quantified, and the available instrumentation. The most commonly employed techniques for the analysis of boronic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot graph TD { A[Synthesized this compound] --> B{Purity Assessment}; B --> C[HPLC]; B --> D[GC-MS]; B --> E[NMR Spectroscopy]; C --> F[Quantitative Analysis of Non-Volatile Impurities]; D --> G[Analysis of Volatile Impurities]; E --> H[Structural Confirmation and Identification of Impurities]; } caption: "Workflow for Purity Assessment of this compound."

In-Depth Comparison of Analytical Methods

The following table provides a comparative summary of the key performance characteristics of the primary analytical techniques for quantifying the purity of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Use Quantitative analysis of the main component and non-volatile organic impurities.Quantification of volatile impurities and starting materials. Can also analyze the main component after derivatization.Structural confirmation of the target molecule and identification of both known and unknown impurities. Can be quantitative (qNMR).
Sensitivity High (ng/mL to µg/mL).[7]Very high (pg/mL to ng/mL), especially with derivatization.[7][8]Moderate to low, depending on the nucleus and experiment.
Selectivity High, tunable by adjusting stationary and mobile phases.Very high, based on both chromatographic retention time and mass-to-charge ratio.High, provides detailed structural information for unambiguous identification.
Sample Prep Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility and thermal stability.[7][8][9]Simple dissolution in a deuterated solvent. Special care may be needed to manage the boronic acid-boroxine equilibrium.[6]
Speed Moderate (typically 10-30 minutes per sample). UHPLC can be faster.[10]Moderate to long, including derivatization time.Fast for simple spectra, but can be longer for more complex experiments or low concentration samples.
Cost Moderate instrument cost, moderate running costs.High instrument cost, moderate running costs.High instrument cost, moderate running costs.
Limitations May not be suitable for highly volatile impurities. On-column degradation can be a concern for some boronic esters.[11][12]Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods. The presence of boroxines can complicate spectra.[5][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound and common non-volatile impurities.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 1:1 mixture of Acetonitrile and Water

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

dot graph TD { A[Weigh Sample] --> B[Dissolve in Diluent]; B --> C[Inject into HPLC]; C --> D[Separation on C18 Column]; D --> E[UV Detection]; E --> F[Chromatogram Generation]; F --> G[Calculate Area Percent Purity]; } caption: "HPLC Experimental Workflow for Purity Analysis."

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a method for the analysis of this compound and potential volatile impurities after derivatization. Derivatization is often necessary to convert the non-volatile boronic acid into a more volatile and thermally stable derivative.[8][9]

1. Instrumentation and Consumables:

  • GC-MS system

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-500 m/z

4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound and any impurity peaks based on their retention times and mass spectra.

  • Quantification can be performed using an internal standard or by area percentage.

dot graph TD { A[Weigh Sample] --> B[Add Solvent and Derivatizing Agent]; B --> C[Heat to Complete Derivatization]; C --> D[Inject into GC-MS]; D --> E[Separation in GC Column]; E --> F[Mass Spectrometry Detection]; F --> G[Identify and Quantify Components]; } caption: "GC-MS with Derivatization Workflow."

Protocol 3: ¹H and ¹¹B NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an invaluable tool for the structural elucidation of the synthesized compound and for identifying impurities.[13]

1. Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent: Methanol-d4 (CD3OD) or DMSO-d6. Methanol-d4 is often preferred as it can help break up the boroxine trimer.[6]

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the pyridine ring and the presence of the boronic acid group (the -OH protons are often broad or exchange with the solvent).

  • ¹¹B NMR: Acquire a boron-11 spectrum. This will typically show a single broad peak for the boronic acid. The chemical shift can provide information about the coordination state of the boron atom.[14][15]

4. Data Analysis:

  • In the ¹H NMR spectrum, compare the integrals of the aromatic protons of this compound to the integrals of any impurity signals to estimate the purity.

  • The ¹¹B NMR spectrum can help confirm the presence of the boronic acid functionality.

Conclusion and Recommendations

The selection of the most appropriate analytical method for quantifying the purity of this compound is contingent on the specific analytical objective.

  • For routine quality control and the quantification of the main component and known non-volatile impurities, HPLC is often the method of choice due to its robustness, high throughput, and good quantitative performance.

  • When volatile impurities or starting materials are of concern, GC-MS is a powerful technique, although it typically requires a derivatization step.

  • NMR spectroscopy is indispensable for the definitive structural confirmation of the synthesized product and for the identification of unknown impurities. While it can be made quantitative (qNMR), it is generally less sensitive than chromatographic methods for trace impurity analysis.

For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for the primary purity assay, while GC-MS can be used to screen for residual solvents and volatile starting materials, and NMR can confirm the identity of the final product. This multi-faceted approach ensures the high quality and reliability of this compound, a critical reagent in the synthesis of novel therapeutics.

References

A Comparative Guide to Modern Synthetic Routes for 5-Chloropyridine-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyridine-2-boronic acid and its esters are pivotal building blocks in contemporary medicinal chemistry and materials science, primarily serving as versatile coupling partners in Suzuki-Miyaura reactions.[1][2] The strategic placement of the chloro and boryl functionalities allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive benchmark of three principal synthetic strategies for accessing this valuable scaffold: Palladium-catalyzed Miyaura borylation, direct Iridium-catalyzed C-H borylation, and classical lithiation-borylation. We will dissect the mechanistic underpinnings of each route, provide validated, step-by-step experimental protocols, and present comparative performance data to empower researchers in selecting the optimal synthetic pathway for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached from different precursors and catalytic systems. The choice of strategy profoundly impacts yield, regioselectivity, scalability, and cost. This guide focuses on the three most prevalent and mechanistically distinct routes.

  • Route 1: Palladium-Catalyzed Miyaura Borylation: This cross-coupling reaction typically starts from a di-halogenated precursor, 2,5-dichloropyridine, and installs the boronic ester group by substituting one of the chlorine atoms.[3][4] Its primary challenge and area of optimization lie in achieving high regioselectivity for the C-2 position over the C-5 position.

  • Route 2: Iridium-Catalyzed C-H Borylation: A more modern and atom-economical approach, this method directly functionalizes a C-H bond on the 5-chloropyridine substrate.[5][6] The regiochemical outcome is governed by a complex interplay of steric and electronic factors, which presents unique challenges for pyridine-containing substrates.[7]

  • Route 3: Lithiation / Halogen-Metal Exchange and Borylation: This classic organometallic approach involves the generation of a highly reactive pyridyl-lithium species, which is then trapped with an electrophilic boron source.[1][8] This method often provides excellent regioselectivity but requires cryogenic temperatures and strictly anhydrous conditions.

Route 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most established method for synthesizing aryl boronic esters from aryl halides.[9] The reaction proceeds via a well-understood catalytic cycle and offers broad functional group tolerance.

Principle & Mechanistic Rationale

The Miyaura borylation follows a canonical Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 2,5-dichloropyridine to form a Pd(II) complex. The C-2 position is electronically activated by the adjacent nitrogen atom, making it the kinetically favored site for oxidative addition.[3]

  • Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂). This activated boron species then undergoes transmetalation with the Pd(II) complex, replacing the chloride with a boryl group.[9]

  • Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to release the final product, 5-chloro-2-(pinacolboryl)pyridine, and regenerate the active Pd(0) catalyst.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium source and ligand is critical for efficiency and selectivity. Systems like Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[3][4] While ligand-free conditions ("Jeffery" conditions) have been explored, they can sometimes favor undesired C-5 functionalization.[3][11] The use of bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and stabilize the catalytic species.

  • Base: A mild base like potassium acetate (KOAc) is crucial. It activates the B₂pin₂ reagent without promoting premature Suzuki coupling of the product with the starting material, which can occur with stronger bases.[9]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent due to its stability and ease of handling. Tetrahydroxydiboron has also been developed as a more atom-economical alternative for large-scale syntheses.[12]

Workflow: Miyaura Borylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk tube with: - 2,5-Dichloropyridine - B₂pin₂ - KOAc - PdCl₂(dppf) B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Solvent (e.g., Dioxane) B->C D Heat Mixture (e.g., 80-100 °C) C->D E Monitor by TLC/GC-MS (Typically 12-24h) D->E F Cool to RT & Dilute (e.g., Ethyl Acetate) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Product: 5-Chloropyridine-2-boronic acid pinacol ester I->J

Caption: General workflow for Palladium-catalyzed Miyaura borylation.

Detailed Experimental Protocol: Miyaura Borylation

Adapted from representative literature procedures.[3][13]

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (1.5 mmol, 1.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%).

  • Reaction Setup: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heating: Seal the tube and immerse the reaction mixture in a pre-heated oil bath at 80 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.[14]

Route 2: Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized starting materials like aryl halides.[5] Iridium-based catalysts are particularly effective for this transformation.

Principle & Mechanistic Rationale

The reaction is believed to proceed through an Ir(III)/Ir(V) catalytic cycle.[5][6]

  • Catalyst Activation: An iridium(I) precatalyst reacts with the diboron reagent to form the active Ir(III)-tris(boryl) species.

  • C-H Activation: This active catalyst coordinates to the 5-chloropyridine substrate and activates a C-H bond via oxidative addition, forming an Ir(V) intermediate.

  • Reductive Elimination: The Ir(V) complex then undergoes reductive elimination, forming the C-B bond of the product and regenerating an Ir(III) hydride species.

  • Catalyst Regeneration: The Ir(III) hydride reacts with another equivalent of the diboron reagent to regenerate the active Ir(III)-tris(boryl) catalyst.

Causality Behind Experimental Choices:

  • Regioselectivity: For pyridine substrates, C-H borylation is challenging. The lone pair on the nitrogen atom can coordinate to the iridium center, inhibiting catalytic activity.[7][15] Furthermore, regioselectivity is typically governed by sterics, favoring borylation at the least hindered position.[6] For 5-chloropyridine, this would predict borylation at C-2 and C-6. The chloro-substituent provides some electronic influence, but achieving high selectivity for the C-2 position over C-6 can be difficult.

  • Catalyst System: The standard catalyst system is a combination of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[16] The bulky tert-butyl groups on the ligand are crucial for promoting the catalytic cycle and preventing catalyst deactivation.

  • Solvent and Temperature: The reaction is often performed in non-polar solvents like cyclohexane or THF at elevated temperatures to ensure sufficient reactivity.

Workflow: Iridium-Catalyzed C-H Borylation

cluster_prep Reaction Setup (In Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Charge vial with: - [Ir(cod)OMe]₂ - dtbpy ligand - B₂pin₂ B Add Solvent (e.g., Cyclohexane) A->B C Add 5-Chloropyridine B->C D Seal Vial & Heat (e.g., 80 °C) C->D E Monitor by GC-MS for conversion and isomer ratio D->E F Cool to RT E->F G Remove Solvent in Vacuo F->G H Purify by Column Chromatography or Distillation G->H I Product: Mixture of Borylated Isomers H->I

Caption: General workflow for Iridium-catalyzed C-H borylation.

Detailed Experimental Protocol: C-H Borylation

Adapted from general procedures for heteroaryl C-H borylation.[16]

  • Reagent Preparation: Inside a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%), and bis(pinacolato)diboron (1.5 mmol, 1.5 equiv.) to a screw-cap vial.

  • Reaction Setup: Add anhydrous cyclohexane (3 mL). Stir for a few minutes until the solids dissolve.

  • Substrate Addition: Add 5-chloropyridine (1.0 mmol, 1.0 equiv.) to the vial.

  • Heating: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a pre-heated heating block at 80 °C.

  • Monitoring: Stir the reaction for 16-24 hours. After cooling, an aliquot can be taken, quenched with methanol, and analyzed by GC-MS to determine conversion and the ratio of C-2/C-6 borylated isomers.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the isomers and isolate the this compound pinacol ester.

Route 3: Lithiation and Borylation

This method relies on the generation of a nucleophilic organolithium species, which is then quenched with an electrophilic borate ester. It is a powerful tool for achieving a single, specific regioisomer.

Principle & Mechanistic Rationale

The reaction proceeds in two distinct, low-temperature steps.[8]

  • Organolithium Formation: This can be achieved in two ways:

    • Halogen-Metal Exchange: Starting from a precursor like 2-bromo-5-chloropyridine, an alkyllithium reagent (e.g., n-butyllithium) selectively exchanges with the more reactive bromine atom at the C-2 position. This is typically performed at cryogenic temperatures (e.g., -78 °C) to prevent side reactions.[17]

    • Direct Deprotonation (DoM): While less common for this specific substrate, a strong lithium amide base could potentially deprotonate a C-H bond directed by an adjacent functional group.

  • Borylation: The resulting 5-chloro-2-lithiopyridine is a potent nucleophile. It is immediately quenched by adding a boron electrophile, such as triisopropyl borate (B(OiPr)₃). This forms a lithium borate "ate" complex.[18]

  • Hydrolysis: The reaction is warmed and quenched with an acidic aqueous solution to hydrolyze the borate complex, yielding the final this compound.

Causality Behind Experimental Choices:

  • Regioselectivity: This method provides exquisite regiocontrol. The halogen-metal exchange is highly specific to the C-2 position when starting with 2-bromo-5-chloropyridine. The subsequent borylation occurs only at the site of lithiation.

  • Reaction Conditions: The use of cryogenic temperatures (-78 °C) is critical. Organolithium intermediates are highly reactive and can be unstable at higher temperatures, leading to decomposition or undesired side reactions. Strictly anhydrous (water-free) conditions are mandatory to prevent quenching the organolithium before it can react with the borate ester.

  • Boron Source: Trialkyl borates, like triisopropyl borate, are used as the boron electrophile. The bulky isopropyl groups can help minimize side reactions. The product is the boronic acid, which can be subsequently esterified to the pinacol ester if desired.[19]

Workflow: Lithiation and Borylation

cluster_prep Lithiation cluster_reaction Borylation cluster_workup Workup & Isolation A Dissolve 2-Bromo-5-chloropyridine in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-BuLi Dropwise B->C D Stir for 1h at -78 °C C->D E Add Triisopropyl Borate Dropwise at -78 °C D->E F Stir for 2h at -78 °C E->F G Warm Slowly to RT F->G H Quench with aq. HCl G->H I Extract with Organic Solvent H->I J Adjust pH to Precipitate Product I->J K Filter & Dry Solid J->K L Product: This compound K->L

Caption: General workflow for Lithiation followed by Borylation.

Detailed Experimental Protocol: Lithiation-Borylation

Adapted from standard organometallic procedures.[17][19]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add 2-bromo-5-chloropyridine (1.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, 1.1 equiv., e.g., 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 mmol, 1.2 equiv.) dropwise via syringe, again maintaining the temperature below -70 °C. Stir the reaction at -78 °C for an additional 2 hours.

  • Quench & Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M aqueous HCl (5 mL).

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL). The desired boronic acid may be in either the organic or aqueous phase depending on the pH. To isolate, carefully adjust the pH of the aqueous layer with 1 M NaOH to the isoelectric point (typically pH ~7) to precipitate the boronic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

Performance Benchmark: A Comparative Analysis

The optimal synthetic route depends heavily on the specific requirements of the project, including scale, purity requirements, and available equipment.

ParameterRoute 1: Miyaura BorylationRoute 2: C-H BorylationRoute 3: Lithiation-Borylation
Starting Material 2,5-Dichloropyridine5-Chloropyridine2-Bromo-5-chloropyridine
Key Reagents Pd catalyst, Ligand, Base, B₂pin₂Ir catalyst, Ligand, B₂pin₂n-BuLi, Trialkyl borate
Yield Good to Excellent (70-90%)[20]Moderate to Good (50-80%)Good to Excellent (70-90%)[17]
Regioselectivity Good (C2 favored), but requires optimization to avoid C5 isomer[3][11]Moderate; often gives mixtures of C2 and C6 isomers[7][16]Excellent (>99:1 for C2)
Scalability Readily scalable; processes exist at pilot plant scale[12]Challenging due to catalyst cost and purification of isomersChallenging due to cryogenic requirements and handling of n-BuLi
Conditions Mild to high temp (80-100 °C)High temp (80-100 °C)Cryogenic (-78 °C), strictly anhydrous
Key Advantage Well-established, reliable, good functional group toleranceAtom economical, avoids pre-functionalizationUnmatched regioselectivity
Key Disadvantage Potential for regioisomers, catalyst costCatalyst cost, mixtures of isomers, catalyst inhibition by pyridine NRequires specialized equipment (cryogenics), moisture sensitive

Conclusion and Recommendations

Each synthetic route to this compound derivatives offers a unique profile of advantages and challenges.

  • The Palladium-catalyzed Miyaura Borylation stands out as the most balanced and robust method for general laboratory use and for scaling up. While regioselectivity requires careful optimization of ligands and conditions, it is a well-understood and reliable process.[3][20]

  • The Iridium-catalyzed C-H Borylation represents the most modern and atom-economical approach. However, for pyridine substrates, the challenges of catalyst inhibition and control of regioselectivity currently limit its practical application for producing a single isomer on a preparative scale.[7][15] It remains an area of active academic and industrial research.

  • The Lithiation-Borylation route is the method of choice when absolute regiochemical purity is paramount.[1] Its operational complexity, requiring cryogenic temperatures and handling of pyrophoric reagents, makes it best suited for small to medium-scale synthesis where the cost and effort are justified by the need for a single, pure isomer.

For researchers in drug discovery and development, the Miyaura borylation often provides the best compromise between efficiency, cost, and scalability. However, for intricate syntheses where isomer separation would be prohibitive, the reliability of the lithiation-borylation pathway is invaluable.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Chloropyridine-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to operational safety, regulatory compliance, and the integrity of scientific work. 5-Chloropyridine-2-boronic acid (CAS 652148-91-9) is a valuable reagent in synthetic chemistry, particularly in Suzuki-Miyaura coupling processes.[1] However, its hazardous properties necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring that waste management practices meet the highest standards of laboratory safety.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a hazardous substance.[2] The primary risks are associated with direct contact and inhalation, as detailed in the Globally Harmonized System (GHS) classifications.

Table 1: GHS Hazard Profile for this compound | Hazard Class | Hazard Code | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning/Danger |

alt text
| | Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Danger/Warning |
alt text
alt text
| | Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Warning |
alt text
| Source: PubChem, Sigma-Aldrich, Guidechem[3][4]

The causality is clear: the irritant nature of this compound dictates that it must be treated as hazardous waste . Under no circumstances should it be disposed of in standard trash or flushed down the drain.[5][6] Furthermore, as a chlorinated pyridine derivative, its potential environmental impact necessitates containment and professional disposal to prevent release into ecosystems.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal operations must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls : All handling of this compound, both in its pure form and as waste, must be performed within a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[4][9] Ensure that a safety shower and eyewash station are readily accessible.[2][10]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][10]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4]

    • Body Protection : A lab coat must be worn to prevent contamination of personal clothing.[11]

Waste Characterization and Segregation: A Critical Step

Proper segregation of chemical waste is not merely logistical; it is a critical safety measure to prevent potentially violent chemical reactions. Boronic acid waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

Key Segregation Principles:

  • Designated Waste Stream : this compound waste must be collected in a dedicated hazardous waste container.

  • Avoid Incompatibles : This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][13] Co-disposal with these materials could lead to dangerous reactions.

  • Solid vs. Liquid : Maintain separate waste streams for solid and liquid waste to facilitate proper disposal by a certified facility.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_form 1. Determine Physical Form cluster_solid_type 2. Characterize Solid Waste cluster_liquid_type 2. Characterize Liquid Waste start Waste Generation (this compound) is_solid Solid or Semi-Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_type Pure Compound / Contaminated PPE (gloves, weigh paper)? is_solid->solid_type Yes solvent_type Solvent Type? is_liquid->solvent_type Yes container_solid Collect in Container: 'Solid Hazardous Waste: This compound' solid_type->container_solid Yes container_halogenated Collect in Container: 'Halogenated Liquid Waste: This compound in [Solvent]' solvent_type->container_halogenated Halogenated (e.g., DCM) container_non_halogenated Collect in Container: 'Non-Halogenated Liquid Waste: This compound in [Solvent]' solvent_type->container_non_halogenated Non-Halogenated (e.g., Acetone, Ethanol)

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and compliance.

Step 1: Waste Collection
  • Solid Waste : Collect unreacted this compound, reaction byproducts, and contaminated solids (e.g., weighing paper, silica gel, contaminated gloves) in a designated, sealable container for solid hazardous waste.[5]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5] The container must be compatible with the solvent used.

Step 2: Containerization and Labeling
  • Container : Use only chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) containers are generally suitable.[14]

  • Labeling : The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical name: "This compound ".[12]

    • For solutions, list all components, including solvents and approximate concentrations.[12]

    • Appropriate GHS hazard pictograms (Irritant, Corrosion).

  • Filling : Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[14]

Step 3: Temporary On-Site Storage
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • This area should be away from incompatible materials and general laboratory traffic until it is collected by your institution's EHS personnel or a licensed waste disposal company.[5][10]

Step 4: Final Disposal
  • Professional Disposal : Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[12] This process is typically managed through your institution's EHS department.

  • Documentation : Ensure all required waste disposal forms and manifests are completed accurately as per institutional and local regulations.

Management of Contaminated Materials and Empty Containers

Properly managing items contaminated with this compound is a critical part of the disposal lifecycle.

Protocol for Decontaminating Empty Containers

Empty containers that once held the pure compound must be decontaminated before disposal or recycling.[5]

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate : The first rinseate, and often subsequent rinses depending on local regulations, must be collected and disposed of as liquid hazardous waste.[5]

  • Drying : Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.

  • Final Disposal : Once clean and dry, deface the original label. The decontaminated container can then be disposed of with regular laboratory glassware or plastic waste, as appropriate for the material.[5]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Containment : For solid spills, avoid creating dust.[9][15] Gently cover the spill with an absorbent material. For liquid spills, contain the spill using spill pads or other appropriate absorbents. Prevent the spill from entering any drains.[15]

  • Cleanup : Carefully sweep or scoop the solid material into a designated hazardous waste container.[10] For liquid spills, use absorbent pads to collect the material and place them in the waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure and responsible research environment.

References

A Researcher's Guide to the Safe Handling of 5-Chloropyridine-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Among these, 5-Chloropyridine-2-boronic acid stands out for its utility in synthetic chemistry. However, its potential hazards necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that its handling is both safe and compliant. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Risks: Hazard Profile of this compound

This compound is a solid compound that presents several potential hazards. It is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. The causality behind these classifications lies in its chemical structure, which combines the characteristics of a pyridine derivative and a boronic acid. Pyridine-based compounds can be volatile and may have strong, unpleasant odors, with inhalation leading to respiratory irritation[2]. Boronic acids, while versatile in synthesis, can cause irritation upon contact.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin IrritationH315: Causes skin irritationDanger
Serious Eye DamageH318: Causes serious eye damageDanger
Respiratory IrritationH335: May cause respiratory irritationDanger

This data is a synthesis from multiple sources providing safety information on this compound[1].

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative for safe handling.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the first line of defense against chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • What to wear: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.

    • Why it's essential: This compound can cause serious, irreversible eye damage. Goggles provide a seal around the eyes to protect against dust particles and splashes, while a face shield offers a broader barrier of protection for the entire face.

  • Hand Protection:

    • What to wear: Chemical-resistant gloves, such as nitrile or neoprene, are required. Latex gloves are not suitable for handling many chemicals, including pyridine derivatives[2].

    • Why it's essential: Direct skin contact can lead to irritation[1][3]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection:

    • What to wear: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemically resistant apron or suit.

    • Why it's essential: Protective clothing prevents incidental skin contact and protects personal clothing from contamination[4][5].

  • Respiratory Protection:

    • What to wear: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne dust and vapors[5]. If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4][6].

    • Why it's essential: Inhalation of dust or vapors may cause respiratory tract irritation[1][3]. A fume hood provides primary containment, while a respirator offers personal protection as a secondary measure.

Operational Plan: From Handling to Disposal

A self-validating safety system extends beyond PPE to encompass the entire workflow, from initial handling to final disposal.

Experimental Workflow:

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify Fume Hood Functionality ppe Don Appropriate PPE prep->ppe gather Gather Materials ppe->gather weigh Weigh Compound in Fume Hood gather->weigh dissolve Dissolve/React in Closed System weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Safe Handling Workflow for this compound.

Disposal Plan:

Treat all waste containing this compound as hazardous waste.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4].

  • Containerization:

    • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container. The container must be labeled with "Hazardous Waste," the full chemical name, and any known hazards[4].

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[4].

  • Final Disposal: Arrange for collection by a certified hazardous waste disposal facility. Never dispose of this compound down the drain or in regular trash[4][7].

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid container_solid Place in labeled solid hazardous waste container solid_waste->container_solid container_liquid Place in labeled liquid hazardous waste container liquid_waste->container_liquid storage Store in designated hazardous waste area container_solid->storage container_liquid->storage pickup Arrange for pickup by certified disposal facility storage->pickup

Caption: Disposal Decision Tree for this compound Waste.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific integrity within the laboratory.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.